molecular formula C32H60O2 B15601129 Myristoleyl oleate

Myristoleyl oleate

Número de catálogo: B15601129
Peso molecular: 476.8 g/mol
Clave InChI: GTCWHKMMUCANJX-OANVVFKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myristoleyl oleate is a wax ester.

Propiedades

Fórmula molecular

C32H60O2

Peso molecular

476.8 g/mol

Nombre IUPAC

[(Z)-tetradec-9-enyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h10,12,17-18H,3-9,11,13-16,19-31H2,1-2H3/b12-10-,18-17-

Clave InChI

GTCWHKMMUCANJX-OANVVFKNSA-N

Origen del producto

United States

Foundational & Exploratory

Physicochemical Characteristics of Tetradecyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyl oleate (B1233923), also known by its synonym myristyl oleate, is a wax ester of significant interest in the pharmaceutical and cosmetic industries.[1][2] It is formed from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and tetradecanol (B45765) (myristyl alcohol), a long-chain saturated fatty alcohol.[3] Its unique physicochemical properties make it a valuable excipient in various formulations, particularly in topical drug delivery systems where it can function as an emollient, solvent, and penetration enhancer.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of tetradecyl oleate, detailed experimental protocols for their determination, and a summary of its role in drug development.

Chemical and Physical Properties

Tetradecyl oleate is characterized by a long hydrocarbon chain, contributing to its lipophilic nature.[3] It typically appears as a colorless to pale yellow liquid or solid with a mild odor.[3]

Table 1: General and Chemical Properties of Tetradecyl Oleate
PropertyValueReference
IUPAC Name tetradecyl (Z)-octadec-9-enoate[1][2]
Synonyms Myristyl oleate, Oleic acid tetradecyl ester[4]
CAS Number 22393-85-7[1][2][4]
Molecular Formula C32H62O2[1][5][6]
Molecular Weight 478.83 g/mol [5][6]
Appearance Colorless to pale yellow liquid/solid[3]
Odor Mild[3]
Table 2: Physicochemical Data of Tetradecyl Oleate
PropertyValueReference
Melting Point 22.5 °C[4]
Boiling Point 543.5 ± 29.0 °C (Predicted)[4]
Density 0.864 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility Practically insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, diethyl ether, and hexane.[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of tetradecyl oleate are provided below.

Determination of Melting Point

This protocol utilizes a capillary melting point apparatus (e.g., MelTemp).

Procedure:

  • Sample Preparation: Finely powder the solid tetradecyl oleate. Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.

Procedure:

  • Sample Preparation: Place a small amount of liquid tetradecyl oleate into a small test tube or a Durham tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the liquid sample.

  • Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band. The bottom of the sample tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer (specific gravity bottle) is used for the precise measurement of density.

Procedure:

  • Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty weight. Fill the pycnometer with distilled water and record the weight. The density of water at the experimental temperature is known.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with tetradecyl oleate and record the weight.

  • Calculation: The density of tetradecyl oleate is calculated using the following formula: Density = (Mass of tetradecyl oleate) / (Volume of pycnometer) where the Volume of the pycnometer = (Mass of water) / (Density of water at that temperature).

Determination of Solubility

This protocol provides a qualitative and semi-quantitative assessment of solubility.

Procedure:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane).

  • Sample Preparation: In a series of test tubes, add a small, measured amount of tetradecyl oleate (e.g., 10 mg).

  • Solvent Addition: To each test tube, add a measured volume of the selected solvent (e.g., 1 mL) in small increments.

  • Observation: After each addition, vortex or shake the test tube vigorously for a set period. Observe if the solute dissolves completely.

  • Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

Role in Drug Development

Tetradecyl oleate serves as a multifunctional excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its long fatty acid chain imparts emollient properties, which help to soften and hydrate (B1144303) the skin by forming an occlusive layer that reduces transepidermal water loss.

As a lipophilic substance, tetradecyl oleate can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their incorporation into cream and ointment bases. Furthermore, it is recognized as a penetration enhancer. The proposed mechanism involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. By increasing the fluidity of the intercellular lipids, tetradecyl oleate facilitates the diffusion of drug molecules across the skin barrier.

Visualizations

Synthesis of Tetradecyl Oleate

Synthesis_Workflow reactant1 Oleic Acid (Carboxylic Acid) reaction Fischer Esterification reactant1->reaction reactant2 Tetradecanol (Alcohol) reactant2->reaction catalyst Acid Catalyst (e.g., H2SO4) catalyst->reaction product Tetradecyl Oleate (Ester) reaction->product byproduct Water reaction->byproduct

Caption: Synthesis of Tetradecyl Oleate via Fischer Esterification.

Physicochemical Characterization Workflow

Characterization_Workflow start Tetradecyl Oleate Sample mp Melting Point Determination start->mp bp Boiling Point Determination start->bp density Density Measurement start->density solubility Solubility Testing start->solubility data Physicochemical Data mp->data bp->data density->data solubility->data

Caption: Workflow for Physicochemical Characterization.

Mechanism as a Penetration Enhancer

Penetration_Enhancer_Mechanism cluster_skin Stratum Corneum lipids_organized Organized Intercellular Lipids lipids_disrupted Disrupted Intercellular Lipids lipids_organized->lipids_disrupted increases fluidity penetration Enhanced Penetration lipids_disrupted->penetration tetradecyl_oleate Tetradecyl Oleate tetradecyl_oleate->lipids_organized intercalates drug API (Drug Molecule) drug->lipids_disrupted diffuses through

Caption: Mechanism of Tetradecyl Oleate as a Skin Penetration Enhancer.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Myristoleyl Oleate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923) is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1][2] Specifically, it is the ester formed from myristoleyl alcohol (tetradecenol) and oleic acid.[3] Its chemical formula is C₃₂H₆₂O₂ and it has a molecular weight of 478.83 g/mol .[3][4][5][6][7] These compounds are of significant interest in the pharmaceutical, cosmetic, and food industries due to their unique physicochemical properties, such as acting as emollients, lubricants, and forming stable emulsions.[3][8][9] In research, particularly in drug development, myristoleyl oleate is explored as an excipient in topical drug delivery systems and as a carrier for nanoparticles, where its lipophilic nature can aid in the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs).[3]

This guide provides an in-depth overview of the chemical and enzymatic synthesis of this compound, detailed purification protocols, and analytical methods for its characterization, tailored for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Systematic Name tetradecyl (Z)-octadec-9-enoate[3][5]
Synonyms Myristyl oleate, Oleic acid myristyl ester, Tetradecyl oleate[4][7]
CAS Number 22393-85-7[4][5][7]
Molecular Formula C₃₂H₆₂O₂[3][4][5][6][7]
Molecular Weight 478.83 g/mol [3][4][6][7]
Physical Form Solid at room temperature[4]
Melting Point 22.5 °C[10]
Boiling Point 543.5 ± 29.0 °C (Predicted)[10]
Density 0.864 ± 0.06 g/cm³ (Predicted)[10]
Lipid Class Wax Monoester[5]

Synthesis of this compound

The primary method for synthesizing wax esters like this compound is through the esterification of a fatty alcohol with a fatty acid.[8] This can be achieved via chemical or enzymatic catalysis.

Chemical Synthesis via Acid-Catalyzed Esterification

This traditional method involves the direct reaction of oleic acid and myristoleyl alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the product, the water formed as a byproduct must be continuously removed.[11]

Reaction Scheme:

Oleic Acid + Myristoleyl Alcohol ⇌ this compound + Water

A study on the esterification of oleic acid with oleyl alcohol found the reaction to be second-order in the temperature range of 150 to 200°C when water was removed by distillation.[11] Para-toluenesulfonic acid is an effective catalyst for this type of reaction.[11]

Advantages:

  • Relatively fast reaction rates at high temperatures.

  • Cost-effective catalysts.

Disadvantages:

  • Requires high temperatures, which can lead to degradation of unsaturated compounds.[12]

  • Use of corrosive acid catalysts can be hazardous.[12]

  • Generates unwanted byproducts and can be less specific.

Enzymatic Synthesis via Lipase (B570770) Catalysis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods.[12] Lipases, such as the immobilized Candida antarctica lipase B (commercially known as Novozym 435), are highly effective biocatalysts for esterification.[2][13] This method operates under gentle conditions, minimizing product degradation and side reactions.[14]

Advantages:

  • Mild reaction conditions (lower temperature and pressure).[14]

  • High specificity, leading to fewer byproducts.

  • Environmentally friendly ("green chemistry") approach.[12]

  • The enzyme catalyst is reusable.[14]

Disadvantages:

  • Enzymes can be more expensive than chemical catalysts.

  • Reaction times can be longer compared to high-temperature chemical synthesis.

Below is a logical workflow for the synthesis of this compound.

G Diagram 1: General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Synthesis Process cluster_catalysis Catalysis Options cluster_output Output R1 Myristoleyl Alcohol P1 Esterification Reaction R1->P1 R2 Oleic Acid R2->P1 O1 Crude this compound (contains impurities, unreacted starting materials) P1->O1 C1 Chemical Catalyst (e.g., p-TSA) C1->P1 Option 1 C2 Enzymatic Catalyst (e.g., Lipase) C2->P1 Option 2

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on optimized conditions for the synthesis of wax esters using immobilized lipase.[13][15]

  • Reactant Preparation:

    • Combine equimolar amounts of myristoleyl alcohol and oleic acid in a reaction vessel. For example, use a 1:1 molar ratio.

    • The reaction can be performed in a solvent-free system or using a non-polar organic solvent like hexane (B92381) or isooctane (B107328) to reduce viscosity.[16]

  • Enzyme Addition:

    • Add the immobilized lipase catalyst (e.g., Novozym 435). The enzyme amount can range from 1% to 12% (w/w) of the total substrate weight.[14][15]

  • Reaction Conditions:

    • Maintain the reaction temperature between 50°C and 70°C.[13][14]

    • Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker at 200 rpm) to ensure proper mixing.[13]

    • To drive the equilibrium towards product formation, remove the water byproduct. This can be achieved by performing the reaction under a vacuum or by adding molecular sieves to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots over time (e.g., every few hours).

    • Analyze the aliquots using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of fatty acid.

  • Termination and Catalyst Recovery:

    • Once the desired conversion is reached (typically >90%), stop the reaction by filtering out the immobilized enzyme.[13]

    • The recovered enzyme can be washed with a solvent (e.g., hexane) and reused for subsequent batches.

ParameterTypical Value / RangeReference
Catalyst Immobilized Candida antarctica lipase B (Novozym 435)[13]
Substrate Molar Ratio 1:1 to 1:2 (Alcohol:Acid)[13]
Enzyme Load 1-12% (w/w of substrates)[14][15]
Temperature 50 - 70 °C[13][14]
Reaction Time 1 - 24 hours[13][14]
Agitation Speed ~200 rpm[13]
System Solvent-free or non-polar solvent (e.g., hexane)[14][16]
Typical Yield >90%[13]

Purification of this compound

After synthesis, the crude product contains the desired wax ester along with unreacted starting materials, catalyst residues, and potential byproducts. Purification is essential to achieve the high purity required for research applications.

Column Chromatography

Column chromatography is a fundamental and highly effective method for purifying organic compounds based on differences in polarity.[17] For wax esters, which are relatively non-polar, silica (B1680970) gel is used as the polar stationary phase, and a non-polar solvent system serves as the mobile phase.[17] Less polar compounds (like the wax ester) travel through the column faster than more polar impurities (like fatty acids and alcohols).[17]

The workflow for purification is outlined below.

G Diagram 2: Purification Workflow for this compound cluster_purification Purification Steps Input Crude Synthesis Product P1 Column Chromatography (Silica Gel) Input->P1 P2 Fraction Collection P1->P2 P3 TLC Analysis of Fractions P2->P3 P4 Pooling of Pure Fractions P3->P4 P5 Solvent Evaporation P4->P5 Output Purified this compound (>99% Purity) P5->Output

Caption: Purification Workflow for this compound.

Experimental Protocol: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding a slightly more polar solvent, such as ethyl ether or ethyl acetate. A common gradient might be from 100% hexane to a hexane/ethyl ether mixture (e.g., 99:1 v/v).[18]

    • The wax ester will elute first, followed by the more polar unreacted alcohol and acid.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.

ParameterDescriptionReference
Stationary Phase Silica Gel[17][19]
Mobile Phase (Eluent) n-hexane / ethyl ether gradient (e.g., 99:1 v/v)[18]
Monitoring Thin-Layer Chromatography (TLC)[19]
Apparatus Glass column, fraction collector, rotary evaporator
Low-Temperature Crystallization

For removing trace lipid impurities, particularly hydroperoxides from unsaturated starting materials, low-temperature recrystallization is an effective technique.[20] This method relies on the differential solubility of the wax ester and impurities in a solvent at low temperatures.

Protocol Brief:

  • Dissolve the this compound in a suitable solvent like acetonitrile.[20]

  • Cool the solution slowly to a low temperature (e.g., -5°C to -20°C).

  • The purified wax ester will crystallize out of the solution, leaving more soluble impurities behind.

  • Isolate the crystals by cold filtration.[21]

Characterization and Quality Control

Confirming the identity and assessing the purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.

MethodPurposeTypical Observations / ResultsReference
HPLC-RI/UV Purity assessment and quantification.A single major peak corresponding to the wax ester. UV detection at ~205 nm.[22][23][24]
GC-FID Purity and composition analysis (after transesterification).Analysis of fatty acid methyl ester and fatty alcohol components.[18][25]
¹H and ¹³C NMR Structural confirmation.Signals corresponding to the olefinic protons (~5.3 ppm), ester linkage, and aliphatic chains.[24][26]
Mass Spectrometry Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of C₃₂H₆₂O₂ (478.83 g/mol ).
TLC Reaction monitoring and purity check.A single spot with a specific Rf value in a given solvent system.[19]

Application in Research: A Drug Delivery Perspective

This compound's lipophilic properties make it a candidate for use in advanced drug delivery systems, such as lipid nanoparticles. It can act as a carrier, encapsulating hydrophobic drugs to improve their solubility and bioavailability.

The diagram below illustrates the logical relationship of this compound as a component in a nanoparticle drug delivery system.

G Diagram 3: Role of this compound in Nanoparticle Drug Delivery cluster_components Nanoparticle Components cluster_formulation Formulation Process cluster_system Resulting System cluster_goal Therapeutic Goal API Hydrophobic API Proc High-Energy Homogenization API->Proc MO This compound (Lipid Carrier) MO->Proc Surf Surfactant / Stabilizer Surf->Proc NP Lipid Nanoparticle (Drug Encapsulated) Proc->NP Goal Improved Drug Solubility & Delivery NP->Goal

Caption: Role of this compound in Nanoparticle Drug Delivery.

References

Enzymatic Synthesis of Myristoleyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of wax esters, such as myristoleyl oleate (B1233923), presents a green and highly specific alternative to traditional chemical methods. This guide provides an in-depth overview of the core methodologies for the lipase-catalyzed synthesis of myristoleyl oleate, leveraging established protocols for analogous wax esters. The application of immobilized lipases, particularly Novozym 435, offers significant advantages in terms of reusability, process stability, and product purity. This compound, a long-chain wax ester, holds potential in various applications, including as an excipient in drug delivery systems and a component in cosmetics and biolubricants.

Core Synthesis Strategies: Esterification and Transesterification

The two primary enzymatic routes for synthesizing this compound are direct esterification and transesterification.

  • Direct Esterification: This method involves the direct reaction of myristoleic acid and oleyl alcohol in the presence of a lipase (B570770). The reaction equilibrium is driven towards the formation of the ester by removing the water produced, often through the use of a vacuum or molecular sieves.

  • Transesterification (Alcoholysis): In this approach, an ester of myristoleic acid (e.g., methyl myristoleate) reacts with oleyl alcohol, or an ester of oleic acid (e.g., methyl oleate) reacts with myristoleyl alcohol. This method can sometimes offer faster reaction rates and avoid the inhibitory effects of water.[1]

Quantitative Data from Analogous Wax Ester Syntheses

While specific data for this compound is limited, the following tables summarize quantitative results from the enzymatic synthesis of structurally similar wax esters, providing a strong predictive framework for the synthesis of this compound.

Table 1: Lipase-Catalyzed Esterification of Various Fatty Acids and Alcohols

Fatty Acid/EsterAlcoholLipaseSolventTemp. (°C)Molar Ratio (Acid:Alc)Enzyme Conc.Time (h)Conversion/Yield (%)
Oleic AcidOleyl AlcoholNovozym 435Solvent-free49.7-104 g196.7%
Oleic AcidCetyl AlcoholImmobilized Rhizopus oryzaeHexane---193.5%
Octanoic AcidCetyl AlcoholNovozym 435n-Hexane501:2.540% (w/w)497.95%
Myristic AcidCetyl AlcoholImmobilized Rhizopus oryzaeHexane---0.592-95%
Palmitic AcidCetyl AlcoholImmobilized Rhizopus oryzaeHexane---0.592-95%
Stearic AcidCetyl AlcoholImmobilized Rhizopus oryzaeHexane---0.592-95%
Oleic AcidDecanolNovozym 435-451:12.5%1-
Myristic AcidMyristyl AlcoholNovozym 435-601:11% w/w--

Table 2: Influence of Reaction Parameters on Wax Ester Synthesis using Novozym 435

ParameterRange StudiedOptimal Value for Cetyl OctanoateEffect on Yield
Reaction Time1-5 h3.75 hIncreased yield with time up to a plateau
Temperature45-65 °C55 °CYield increases up to an optimum, then may decrease due to enzyme denaturation
Substrate Molar Ratio (Alcohol:Acid)1:1 - 3:12:1Higher alcohol concentration can increase yield, but excessive amounts may inhibit the enzyme
Enzyme Amount10-50% (w/w)35%Higher concentration generally increases reaction rate and yield

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous wax esters and can be applied to the synthesis of this compound.

Protocol 1: Direct Esterification of Myristoleic Acid and Oleyl Alcohol

1. Materials:

  • Myristoleic acid (cis-9-tetradecenoic acid)
  • Oleyl alcohol (cis-9-octadecen-1-ol)
  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)
  • Solvent (optional, e.g., n-hexane, isooctane)
  • Molecular sieves (3Å), activated

2. Equipment:

  • Reaction vessel (e.g., round-bottom flask)
  • Magnetic stirrer with heating mantle or shaking incubator
  • Vacuum pump (optional, for water removal)
  • Analytical balance
  • Equipment for monitoring the reaction (e.g., TLC, GC)

3. Procedure:

  • To the reaction vessel, add myristoleic acid and oleyl alcohol in a desired molar ratio (e.g., 1:1 to 1:2).
  • If using a solvent, add it to the reaction vessel (e.g., to achieve a specific substrate concentration). For a solvent-free system, proceed to the next step.
  • Add the immobilized lipase. The amount of enzyme can range from 1% to 10% (w/w) of the total substrate mass.
  • If not using a vacuum, add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
  • Seal the reaction vessel and place it in a heating and stirring apparatus set to the desired temperature (e.g., 50-60 °C).
  • Stir the reaction mixture at a constant speed (e.g., 200 rpm).
  • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of the fatty acid.
  • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
  • The product, this compound, can be purified from the remaining substrates by methods such as column chromatography on silica (B1680970) gel.

Protocol 2: Transesterification of Methyl Myristoleate (B1240118) with Oleyl Alcohol

1. Materials:

  • Methyl myristoleate
  • Oleyl alcohol
  • Immobilized Lipase (e.g., Novozym 435)
  • Solvent (optional, e.g., n-hexane)

2. Equipment:

  • Same as for Protocol 1.

3. Procedure:

  • Combine methyl myristoleate and oleyl alcohol in the reaction vessel in a specific molar ratio (e.g., 1:1).
  • Add the solvent if the reaction is not solvent-free.
  • Add the immobilized lipase (e.g., 5-10% w/w of total substrates).
  • Seal the vessel and incubate at the desired temperature (e.g., 60 °C) with constant stirring. The byproduct, methanol, is volatile and its removal can help drive the reaction forward.
  • Monitor the reaction progress via TLC or GC, looking for the formation of this compound and the consumption of the starting materials.
  • Upon completion, separate the enzyme by filtration.
  • Purify the product to remove unreacted substrates and any byproducts.

Visualizations

Lipase-Catalyzed Esterification Workflow

Esterification_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Reaction Monitoring cluster_purification 4. Product Isolation MA Myristoleic Acid Mix Mixing of Substrates (Solvent Optional) MA->Mix OA Oleyl Alcohol OA->Mix Enzyme Addition of Immobilized Lipase (e.g., Novozym 435) Mix->Enzyme Reaction Incubation with Stirring (e.g., 50-60°C) Water Removal Enzyme->Reaction Analysis TLC / GC Analysis Reaction->Analysis Filter Enzyme Filtration (for reuse) Reaction->Filter Analysis->Reaction Purify Purification (e.g., Column Chromatography) Filter->Purify Product Pure this compound Purify->Product

Caption: General workflow for the enzymatic synthesis of this compound.

Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification

PingPong_Mechanism E Lipase (E) EA E-Myristoleoyl Complex E->EA F Acyl-Enzyme Intermediate (F) EA->F + Myristoleic Acid (A) F->EA - Water (P) FP F-Oleyl Alcohol Complex F->FP + Oleyl Alcohol (B) FP->F EQ E-Myristoleyl Oleate Complex FP->EQ EQ->E - this compound (Q) MA Myristoleic Acid (A) H2O Water (P) OA Oleyl Alcohol (B) MO This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

An In-depth Technical Guide to the Solubility of Myristoleyl Oleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of myristoleyl oleate (B1233923), a long-chain wax ester, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, cosmetic preparations, and other industrial uses. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts: Solubility of a Wax Ester

Myristoleyl oleate (C₃₂H₆₂O₂), also known as tetradecyl (Z)-octadec-9-enoate, is the ester formed from myristyl alcohol and oleic acid.[1] Its long hydrocarbon chains make it a highly lipophilic and nonpolar molecule. The principle of "like dissolves like" is paramount in predicting its solubility. Consequently, this compound exhibits high solubility in nonpolar organic solvents and is practically insoluble in polar solvents like water.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that while some precise quantitative data is available, much of the information for organic solvents is qualitative.

Solvent CategorySolventChemical FormulaSolubilityTemperature (°C)
Polar Protic WaterH₂OPractically Insoluble (~4.927 x 10⁻¹⁰ mg/L)[1]25
Ethanol (B145695)C₂H₅OHMiscible[1]Standard Conditions
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO> 100 mg/mL[1]Standard Conditions
Nonpolar ChloroformCHCl₃Miscible[1]Standard Conditions
Diethyl Ether(C₂H₅)₂OExcellent Solubility[1]Standard Conditions
HexaneC₆H₁₄Excellent Solubility[1]Standard Conditions
Aqueous Buffers Phosphate-Buffered Saline (pH 7.2)-~ 0.1 mg/mL[1]Standard Conditions
Tris-HCl Buffer (pH 8.5)-~ 1 mg/mL[1]Standard Conditions

As a member of the wax ester class, this compound is also generally considered to be soluble in aromatic solvents, other esters, and ketones.[2] The solubility of similar wax esters in ethanol has been shown to increase with temperature.

Experimental Protocols for Solubility Determination

A precise determination of this compound's solubility in a specific organic solvent can be achieved using the following detailed experimental protocol, which is based on the widely accepted "shake-flask" method.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound (>99% purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV-Vis if the analyte has a chromophore) or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Saturated Solution):

    • Add an excess amount of this compound to several vials. An excess is ensured when undissolved solid remains visible after the equilibration period.

    • Accurately add a known volume or weight of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. For long-chain esters, this may take 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Clarification:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow undissolved solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using a suitable analytical method (HPLC or GC).

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted saturated solution.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

Solubility_Workflow start Start: Select Solvent and Temperature prepare_standards Prepare Standard Solutions of Known Concentrations start->prepare_standards prepare_saturated Prepare Saturated Solution (Excess Solute) start->prepare_saturated analytical_method Select Analytical Method (HPLC or GC) prepare_standards->analytical_method equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prepare_saturated->equilibrate sediment Allow Undissolved Solute to Sediment equilibrate->sediment filter Filter Supernatant (e.g., 0.22 µm syringe filter) sediment->filter analyze_samples Analyze Standards and Filtered Saturated Sample filter->analyze_samples analytical_method->analyze_samples calibration_curve Generate Calibration Curve analyze_samples->calibration_curve quantify Quantify Solute Concentration in Saturated Solution calibration_curve->quantify calculate_solubility Calculate and Report Solubility (e.g., g/100mL, mg/mL) quantify->calculate_solubility end End calculate_solubility->end

Workflow for Determining this compound Solubility.

References

Spectroscopic Analysis of Myristoleyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myristoleyl oleate (B1233923) ((9Z)-Octadec-9-enoic acid, tetradecyl ester) is a wax ester, a class of lipids composed of a long-chain fatty acid linked to a long-chain fatty alcohol. With the molecular formula C₃₂H₆₂O₂, it is found in various natural sources.[1][2] The precise characterization of such molecules is critical in fields ranging from biochemistry and food science to drug development and cosmetics, where its properties as an emollient and lubricant are valued. This guide provides an in-depth overview of the two primary spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure

Myristoleyl oleate is formed from the esterification of myristoleyl alcohol (a 14-carbon fatty alcohol) and oleic acid (an 18-carbon unsaturated fatty acid). Understanding this structure is fundamental to interpreting the spectral data obtained from NMR and GC-MS.

  • IUPAC Name : tetradecyl (9Z)-octadec-9-enoate[1]

  • Molecular Formula : C₃₂H₆₂O₂[1]

  • Molecular Weight : 478.8 g/mol [1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For wax esters like this compound, it provides information on purity, identity, and molecular weight.

Experimental Protocol

A robust GC-MS analysis involves careful sample preparation and precise instrument configuration. The following protocol is a general guideline adaptable for the analysis of wax esters.

  • Sample Preparation :

    • Accurately weigh approximately 1-5 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent such as hexane (B92381) or chloroform (B151607) in a 2 mL vial.[3]

    • For quantitative analysis, a known amount of an internal standard (e.g., a deuterated fatty acid or an odd-chain fatty acid ester not present in the sample) should be added.[3][4]

    • Vortex the sample to ensure complete dissolution.

  • Instrumentation and Conditions :

    • Gas Chromatograph : An Agilent 5975C GC/MS system or equivalent.[4]

    • Column : A non-polar capillary column, such as an Agilent HP-5MS (30 m × 0.25 mm × 0.25 μm), is suitable for separating long-chain esters.[5]

    • Injection : 1 µL of the sample is injected into the GC inlet.

    • Inlet Temperature : 250-280°C.

    • Injection Mode : Splitless or split (e.g., 1:50 split ratio).[6]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[6]

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 15-20 minutes to ensure elution of the high-boiling point ester.[6][7]

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Source Temperature : 230-250°C.[6]

      • Scan Range : m/z 40-600.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample (1-5 mg in 1 mL Hexane) p2 Add Internal Standard (Optional, for Quantification) p1->p2 a1 Inject 1 µL into GC p2->a1 a2 Separation on HP-5MS Column a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analyzer (Quadrupole) a3->a4 a5 Detection a4->a5 d1 Generate Total Ion Chromatogram (TIC) a5->d1 d2 Extract Mass Spectrum of Peak d1->d2 d3 Library Search & Fragmentation Analysis d2->d3

Fig 1. General experimental workflow for GC-MS analysis of this compound.
Data Interpretation

The GC analysis will yield a chromatogram, with this compound appearing as a single major peak. The mass spectrometer provides a fragmentation pattern for this peak, which is key to confirming its identity. The molecular ion [M]⁺ at m/z 478.8 is often weak or absent in the EI spectra of long-chain wax esters.[8] However, characteristic fragment ions are highly diagnostic.

m/z ValueIon Fragment Description
282[C₁₈H₃₄O₂]⁺ - Represents the oleic acid moiety.
264[C₁₈H₃₂O]⁺ - McLafferty rearrangement ion from the oleoyl (B10858665) portion ([M-H₂O]).
196[C₁₄H₂₈]⁺ - Represents the myristoleyl (tetradecyl) alkyl chain.
55, 57Alkyl chain fragments (C₄H₇⁺, C₄H₉⁺), typically base peaks.[1]

Table 1. Expected key fragment ions in the EI mass spectrum of this compound.

The fragmentation pattern, particularly the presence of ions corresponding to the fatty acid and fatty alcohol components, allows for unambiguous structural confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in this compound.

Experimental Protocol
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[9][10]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[10][11]

    • Deuterated chloroform (CDCl₃) is an excellent solvent choice.

    • The sample solution should be filtered into a 5 mm NMR tube to remove any particulate matter.[9]

    • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), though modern spectrometers often reference the residual solvent signal.

  • Instrumentation and Data Acquisition :

    • Spectrometer : A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire several hundred to a few thousand scans with a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Sample (5-50 mg in 0.6 mL CDCl₃) p2 Filter into 5 mm NMR Tube p1->p2 a1 Insert into Spectrometer p2->a1 a2 Lock & Shim Magnetic Field a1->a2 a3 Acquire FID (¹H and ¹³C) a2->a3 a4 Fourier Transform (FID → Spectrum) a3->a4 d1 Phase & Baseline Correction a4->d1 d2 Integration & Peak Picking d1->d2 d3 Assign Signals to Molecular Structure d2->d3

Fig 2. General experimental workflow for NMR analysis of this compound.
¹H NMR Data Interpretation

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The key signals for this compound are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34Triplet (t)2HOlefinic protons (-CH=CH-) of the oleoyl chain.[12]
~4.05Triplet (t)2HMethylene (B1212753) protons alpha to the ester oxygen (-O-CH₂-).
~2.28Triplet (t)2HMethylene protons alpha to the carbonyl group (-CH₂-C=O).
~2.01Multiplet (m)4HAllylic protons (-CH₂-CH=CH-CH₂-).[12]
~1.62Multiplet (m)2HMethylene protons beta to the ester oxygen (-O-CH₂-CH₂-).
~1.25Broad singlet~44HBulk methylene protons of both alkyl chains (-(CH₂)n-).[13]
~0.88Triplet (t)6HTerminal methyl protons (-CH₃) of both chains.

Table 2. Expected ¹H NMR chemical shifts for this compound in CDCl₃.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum distinguishes each unique carbon atom in the structure, providing complementary information to the ¹H spectrum.

Chemical Shift (δ, ppm)Assignment
~173.9Carbonyl carbon (-C=O) of the ester.
~130.0, ~129.7Olefinic carbons (-CH=CH-) of the oleoyl chain.[11]
~64.4Methylene carbon alpha to the ester oxygen (-O-CH₂-).
~34.4Methylene carbon alpha to the carbonyl group (-CH₂-C=O).
~31.9 - ~22.7Bulk methylene carbons of both alkyl chains (-(CH₂)n-).[11]
~14.1Terminal methyl carbons (-CH₃) of both chains.

Table 3. Expected ¹³C NMR chemical shifts for this compound in CDCl₃.

Structure_Spectra_Logic cluster_structure Molecular Information cluster_nmr NMR Spectroscopy cluster_gcms GC-Mass Spectrometry mol This compound Structure C₃₂H₆₂O₂ nmr_h ¹H NMR Signals (δ, multiplicity, integration) mol->nmr_h Proton Environments nmr_c ¹³C NMR Signals (δ) mol->nmr_c Carbon Backbone gc Retention Time (Purity) mol->gc Volatility ms Fragmentation Pattern (m/z values) mol->ms Ionization & Fragmentation nmr_out Detailed Structural Elucidation nmr_h->nmr_out nmr_c->nmr_out gcms_out Identification & Confirmation gc->gcms_out ms->gcms_out

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Myristoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923) (C32H62O2), a wax ester, is a naturally occurring lipid molecule composed of myristoleyl alcohol and oleic acid. As a member of the wax ester class, it serves various biological functions, primarily as an energy storage compound and in providing buoyancy in marine organisms. This technical guide provides a comprehensive overview of the known natural sources of Myristoleyl oleate, quantitative data on its prevalence, detailed experimental protocols for its study, and relevant biochemical pathways.

Natural Occurrence and Sources

This compound is found across different biological kingdoms, from marine invertebrates to terrestrial plants and insects. Its presence is often as a component of a complex mixture of wax esters.

Marine Organisms

The marine environment is a rich source of wax esters, including this compound. These compounds are particularly abundant in organisms that inhabit deep or cold waters.

  • Soft Corals: The soft coral Sarcophyton trocheliophorum has been identified as a source of this compound[1]. While specific quantitative data for this individual wax ester is limited, the total lipid content in soft corals can be substantial, with wax esters forming a significant fraction.

  • Zooplankton: Copepods, such as those of the genus Calanus, are known to accumulate large amounts of wax esters as their primary energy reserve. The fatty acid and fatty alcohol composition of these wax esters is diverse and can include myristoleyl and oleoyl (B10858665) moieties, suggesting the potential presence of this compound[2][3][4].

  • Fish: Many fish species, particularly those that feed on wax ester-rich zooplankton, store lipids as wax esters in various tissues, including their roe[5]. The composition of these wax esters often reflects their dietary intake.

Table 1: Total Wax Ester Content in Selected Marine Organisms

OrganismTissue/Life StageTotal Wax Ester Content (% of Total Lipids)Reference
Calanus finmarchicusCopepodite Stage V~80-90%[2]
Sarcophyton trocheliophorumWhole OrganismNot specified[1]
Various Fish SpeciesRoeCan be a major lipid component[5]
Orange Roughy (Hoplostethus atlanticus)MuscleHigh levels[5]
Terrestrial Plants

Plants produce epicuticular waxes on the surface of their leaves, stems, and fruits to prevent water loss and protect against environmental stressors[6][7][8][9]. These waxes are complex mixtures that can include wax esters.

  • Jojoba (Simmondsia chinensis): The seed oil of the Jojoba plant is unique in the plant kingdom as it is primarily composed of wax esters[2]. While the specific composition varies, it is a potential source of a wide range of wax esters.

Table 2: Wax Ester Content in Selected Plant Sources

Plant SpeciesPartTotal Wax Ester ContentReference
Simmondsia chinensis (Jojoba)Seed Oil~97% of oil[6]
Arabidopsis thalianaStemUp to 3% of total wax[6]
Rosa canina (Rose)Leaf epicuticular waxAlkyl esters are a component[10]
Insects

The cuticular lipids of insects serve as a protective barrier and are involved in chemical communication[11][12][13]. Wax esters are common components of these cuticular lipids.

  • Bees: The cuticular lipids of solitary bees such as Osmia lignaria and Megachile rotundata, as well as honeybees (Apis mellifera), contain a variety of wax esters[14][15][16][17]. The composition can vary depending on the species, caste, and age of the bee.

Table 3: Presence of Wax Esters in Selected Insects

Insect SpeciesLocationComponent Fatty Acids/AlcoholsReference
Osmia lignaria (Solitary Bee)CuticleC18 mono-unsaturated fatty acid moiety[14]
Megachile rotundata (Solitary Bee)CuticleC18 mono-unsaturated fatty acid moiety[14]
Apis mellifera (Honeybee)CuticleVarious fatty acids and alcohols[15][16][17]

Experimental Protocols

The study of this compound involves its extraction from natural sources, followed by purification and characterization.

Extraction of Total Lipids

A general procedure for extracting total lipids from biological samples is the Bligh and Dyer method.

  • Homogenization: Homogenize the tissue sample in a single-phase solvent system of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water), resulting in a two-phase system.

  • Lipid Recovery: The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Isolation of Wax Esters

Wax esters can be separated from the total lipid extract using solid-phase extraction (SPE).

  • Column Preparation: An aminopropyl-bonded silica (B1680970) SPE cartridge is conditioned with hexane (B92381).

  • Sample Loading: The total lipid extract, dissolved in a non-polar solvent like hexane or chloroform, is loaded onto the column.

  • Elution of Neutral Lipids: Less polar lipids are eluted with a solvent of intermediate polarity (e.g., chloroform/isopropanol).

  • Elution of Wax Esters: The wax ester fraction is then eluted with a non-polar solvent such as hexane or diethyl ether[3][4][18].

Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of wax esters[10][19][20].

  • Derivatization (Optional but Recommended): For more volatile and stable analysis, wax esters can be transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols can be derivatized to their trimethylsilyl (B98337) (TMS) ethers.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a high-temperature capillary column suitable for lipid analysis. The temperature program is optimized to separate the different wax ester components based on their volatility and polarity.

  • MS Detection: The eluted compounds are ionized (e.g., by electron ionization) and the resulting fragments are analyzed by a mass spectrometer, allowing for identification based on their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used for the structural elucidation and quantification of this compound without derivatization[1][9][21][22][23].

  • ¹H NMR: Characteristic signals for the olefinic protons of the oleate moiety are observed around 5.34 ppm. The protons of the methylene (B1212753) group adjacent to the ester oxygen (from the myristoleyl alcohol) typically resonate around 4.05 ppm. Other signals correspond to the various methylene and methyl groups in the fatty acid and fatty alcohol chains.

  • ¹³C NMR: The carbonyl carbon of the ester group gives a signal around 174 ppm. The olefinic carbons of the oleate moiety appear around 130 ppm. The carbon of the methylene group attached to the ester oxygen resonates at approximately 64 ppm.

Signaling Pathways and Biological Function

Currently, there is a lack of specific information regarding signaling pathways directly involving this compound. However, the general biological functions of wax esters are well-established.

  • Energy Storage: In many marine organisms, particularly in cold or deep-sea environments, wax esters are the primary form of long-term energy storage, offering more energy per unit mass than triglycerides[5][24].

  • Buoyancy: The low density of wax esters contributes to the buoyancy of many marine animals, allowing them to maintain their position in the water column with minimal energy expenditure[2].

  • Waterproofing: In terrestrial plants and insects, epicuticular waxes, which can contain this compound, form a hydrophobic barrier that prevents desiccation[6][7][8][9][11].

Diagrams

Wax_Ester_Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase Wax Ester Wax Ester Fatty Alcohol->Wax Ester Wax Synthase Fatty Acyl-CoA_2 Fatty Acyl-CoA Fatty Acyl-CoA_2->Wax Ester

General biosynthetic pathway of wax esters.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis Sample Sample Total Lipid Extract Total Lipid Extract Sample->Total Lipid Extract Bligh & Dyer Extraction Wax Ester Fraction Wax Ester Fraction Total Lipid Extract->Wax Ester Fraction Solid-Phase Extraction GC-MS Analysis GC-MS Analysis Wax Ester Fraction->GC-MS Analysis Derivatization (optional) NMR Analysis NMR Analysis Wax Ester Fraction->NMR Analysis Quantification & Identification Quantification & Identification GC-MS Analysis->Quantification & Identification Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation

Experimental workflow for wax ester analysis.

References

Myristoleyl Oleate (CAS No. 22393-85-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl oleate (B1233923) (CAS No. 22393-85-7), the ester of myristoleyl alcohol and oleic acid, is a lipophilic compound with significant potential in pharmaceutical and cosmetic formulations. Its properties as an emollient and solubility enhancer make it a valuable excipient in topical drug delivery systems and as a component of advanced nanoparticle-based carriers. This technical guide provides an in-depth overview of the physicochemical properties, potential applications, and relevant biological interactions of myristoleyl oleate. Detailed experimental protocols for formulation and in vitro characterization are presented, alongside a discussion of the signaling pathways potentially influenced by its oleate moiety.

Physicochemical Properties

This compound is characterized by its long aliphatic chain, contributing to its oily nature and low water solubility. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 22393-85-7[1][2][3][4][5]
Molecular Formula C₃₂H₆₂O₂[1][2][3]
Molecular Weight 478.83 g/mol [1][2][3][5]
IUPAC Name (9Z)-octadec-9-enoic acid, (9Z)-tetradec-9-en-1-yl ester[1][2]
Synonyms Myristyl Oleate, Tetradecyl oleate[2][3][5]
Appearance Solid[3]
Melting Point 22.5 °C[5]
Boiling Point 543.5 ± 29.0 °C[5]
Water Solubility 4.927 x 10⁻¹⁰ mg/L at 25°C (estimated)[1]
Purity >99% (available from commercial suppliers)[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and quality control of this compound. Available data includes:

  • ¹³C NMR Spectroscopy: Data is available and can be accessed through public databases such as PubChem.[2]

  • Mass Spectrometry (GC-MS and EI-MS): Mass spectra for this compound have been reported, providing information on its fragmentation patterns.[2][6]

Applications in Drug Development

This compound's amphiphilic nature, combining a hydrophilic ester group with long hydrophobic chains, makes it a versatile component in drug delivery systems.[1]

Topical and Transdermal Formulations

As an emollient, this compound can improve the spreadability and sensory characteristics of topical formulations.[1] More importantly, its lipid nature allows it to act as a penetration enhancer, potentially increasing the flux of active pharmaceutical ingredients (APIs) across the stratum corneum.[1] The mechanism is thought to involve the disruption of the highly organized lipid structure of the skin's outer layer.

Nanoparticle-Based Drug Delivery

This compound can serve as a lipid core in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate hydrophobic drugs, improve their stability, and provide controlled release profiles.[1] The lipophilic nature of this compound aids in the encapsulation of poorly water-soluble drugs.[1]

Experimental Protocols

While specific, validated protocols for this compound are not extensively published, the following methodologies, adapted from studies on similar oleate esters, provide a strong framework for its use in research and development.

Formulation of a this compound-Based Microemulsion

This protocol outlines the development of a microemulsion for topical drug delivery using the spontaneous emulsification method.

Materials:

  • This compound (oil phase)

  • A suitable surfactant (e.g., Tween 80, Cremophor EL)

  • A suitable co-surfactant (e.g., Ethanol, Propylene glycol)

  • Active Pharmaceutical Ingredient (API)

  • Distilled water

Methodology:

  • Component Selection: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate components.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, titrate mixtures of this compound and the Smix with water, vortexing after each addition.

    • Observe the mixtures for transparency and flowability to identify the microemulsion region.

    • Plot the results on a ternary phase diagram to delineate the microemulsion existence area.

  • Microemulsion Preparation:

    • Based on the phase diagram, select a composition within the stable microemulsion region.

    • Accurately weigh the this compound, surfactant, and co-surfactant.

    • Dissolve the API in this mixture.

    • Add the required amount of water dropwise while stirring continuously until a clear and homogenous microemulsion is formed.

G cluster_0 Component Selection cluster_1 Phase Diagram Construction cluster_2 Microemulsion Formulation API_Solubility Determine API Solubility in: - Oils - Surfactants - Co-surfactants Prep_Smix Prepare Surfactant:Co-surfactant (Smix) Mixtures API_Solubility->Prep_Smix Titration Titrate Oil/Smix with Water Prep_Smix->Titration Plotting Plot Pseudo-Ternary Phase Diagram Titration->Plotting Select_Comp Select Composition from Phase Diagram Plotting->Select_Comp Dissolve_API Dissolve API in Oil/Smix Select_Comp->Dissolve_API Add_Water Add Water and Stir Dissolve_API->Add_Water Final_ME Homogenous Microemulsion Add_Water->Final_ME

Workflow for Microemulsion Formulation.
In Vitro Drug Release Study using Franz Diffusion Cells

This protocol describes the evaluation of drug release from a this compound-based formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • This compound formulation containing the API

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 12 hours.

  • Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Temperature and Stirring: Maintain the receptor medium at 37 ± 0.5 °C and stir continuously.

  • Sample Application: Apply a known quantity of the this compound formulation to the donor side of the membrane.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area and plot it against time to determine the release profile.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Hydrate_Membrane Hydrate Synthetic Membrane Assemble_Cell Assemble Franz Diffusion Cell Hydrate_Membrane->Assemble_Cell Set_Conditions Set Temperature to 37°C and Stir Assemble_Cell->Set_Conditions Apply_Formulation Apply Formulation to Donor Compartment Set_Conditions->Apply_Formulation Collect_Samples Collect Samples at Time Intervals Apply_Formulation->Collect_Samples Analyze_Conc Analyze Drug Concentration (HPLC/UV-Vis) Collect_Samples->Analyze_Conc Plot_Profile Plot Cumulative Release vs. Time Analyze_Conc->Plot_Profile Final_Profile Drug Release Profile Plot_Profile->Final_Profile

In Vitro Drug Release Study Workflow.

Potential Biological Interactions and Signaling Pathways

While this compound itself has not been extensively studied for its direct effects on signaling pathways, its oleate component is known to modulate several cellular processes. These findings provide a basis for investigating the potential biological activities of this compound.

cAMP Signaling Pathway

Oleic acid has been shown to disrupt cyclic AMP (cAMP) signaling in pancreatic β-cells, leading to a potent stimulation of autophagy.[2] This effect is mediated through the exchange factor directly activated by cAMP 2 (EPAC2).[2] A reduction in cellular cAMP levels by oleate leads to increased autophagic flux.[2]

G Oleate Oleate cAMP Cellular cAMP Oleate->cAMP decreases EPAC2 EPAC2 cAMP->EPAC2 activates Autophagy Autophagy EPAC2->Autophagy inhibits flux

Oleate's Influence on cAMP and Autophagy.
MAPK, Insulin, and Hypoxia Signaling Pathways

Studies in human hepatocyte cell lines have demonstrated that oleate can regulate the expression of genes controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways.[6] Oleate-inducible genes include early growth response 1 (Egr-1), c-fos, and others, which are nodes in these interconnected signaling networks.[6]

G Oleate Oleate MAPK MAPK Pathway Oleate->MAPK modulates Insulin Insulin Pathway Oleate->Insulin modulates Hypoxia Hypoxia Pathway Oleate->Hypoxia modulates Gene_Expression Gene Expression (e.g., Egr-1, c-fos) MAPK->Gene_Expression regulate Insulin->Gene_Expression regulate Hypoxia->Gene_Expression regulate

Oleate's Modulation of Key Signaling Pathways.

Safety and Toxicology

Safety data for this compound is limited. However, reports on its constituent parts, myristyl alcohol and oleic acid, as well as similar esters like myristyl myristate and isopropyl myristate, provide an indication of its safety profile.

  • Myristyl Myristate: Acute oral and dermal toxicity tests in rats indicate low toxicity. It produced minimal to mild skin irritation and minimal eye irritation in rabbits, with no sensitization in guinea pigs.

  • Oleic Acid: Generally recognized as safe and is a common component of the human diet. At high concentrations in cosmetic formulations, it has been shown to be non-irritating.[5]

  • Isopropyl Myristate: Human studies show it is not a skin irritant or sensitizer (B1316253) in product formulations.[7]

Based on this information, this compound is expected to have a favorable safety profile for topical applications, though further studies on the specific ester are warranted.

Conclusion

This compound is a promising excipient for the development of advanced drug delivery systems, particularly for topical and transdermal applications. Its physicochemical properties support its use as a solubility and penetration enhancer. While direct experimental data on this compound is still emerging, established protocols for similar compounds provide a solid foundation for its formulation and characterization. Furthermore, the known biological activities of its oleate component suggest potential for bio-interactions that warrant further investigation. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the potential of this compound.

References

Methodological & Application

Myristoleyl Oleate: Application Notes and Protocols for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923) is an ester of myristyl alcohol and oleic acid that serves as a valuable excipient in the formulation of topical drug delivery systems. Its properties as an emollient and potential penetration enhancer make it a candidate for improving the delivery of active pharmaceutical ingredients (APIs) into and through the skin. This document provides detailed application notes and protocols for the evaluation of myristoleyl oleate as an excipient in topical formulations. Due to a lack of publicly available quantitative data specifically for this compound, data for the closely related compound, oleic acid, is presented as a surrogate to provide insight into its potential efficacy.

Physicochemical Properties and Function

This compound is a lipophilic substance that can act as an emollient, improving the feel and spreadability of topical formulations. Its primary function as an excipient in drug delivery is to enhance the permeation of APIs across the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption.[1]

Mechanism of Action as a Penetration Enhancer

The mechanism by which this compound is proposed to enhance skin penetration is primarily attributed to its oleic acid component. Oleic acid, a C18 unsaturated fatty acid, is a well-documented penetration enhancer that acts by disrupting the highly ordered lipid structure of the stratum corneum.[2][3] This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier for the diffusion of drug molecules.

The proposed mechanism involves the following steps:

  • Partitioning: this compound partitions from the formulation into the stratum corneum.

  • Lipid Disruption: The oleyl portion of the molecule inserts into the intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[4][5]

  • Increased Fluidity: The presence of the unsaturated oleyl chain disrupts the tight packing of the lipid lamellae, leading to an increase in fluidity.[2][3]

  • Enhanced Diffusion: This increased fluidity reduces the diffusional resistance of the stratum corneum, allowing for enhanced penetration of the API.

cluster_formulation Topical Formulation cluster_skin Skin Barrier Formulation Topical Formulation (Cream, Ointment, etc.) SC Stratum Corneum (Lipid Bilayers) Formulation->SC Application MO This compound MO->SC Partitions into SC API Active Pharmaceutical Ingredient (API) VE Viable Epidermis SC->VE Enhanced API Penetration Systemic Systemic Circulation VE->Systemic

Figure 1: Mechanism of this compound as a Penetration Enhancer.

Quantitative Data on Penetration Enhancement

Penetration EnhancerDrugSkin ModelConcentrationEnhancement Ratio (ER)Reference
Oleic AcidMeloxicamNot Specified20% (w/w)1.070[2][6]
Oleic AcidKetoconazoleRabbit Skin10% (w/w)11.9 - 19.5[7]
Oleic AcidMethylparabenNot Specified20% (w/w)2.4[3]
Palmitoleic AcidMethylparabenNot Specified20% (w/w)13.4[3]
Oleic AcidIndomethacinNot SpecifiedNot Specified~10[3]

Note: The enhancement ratio is dependent on the specific drug, formulation, and skin model used. The data for oleic acid suggests that this compound may provide a modest to significant enhancement in drug permeation.

Experimental Protocols

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol outlines the methodology to assess the in vitro skin permeation of a drug from a topical formulation containing this compound.[8][9][10]

Objective: To quantify the rate and extent of drug permeation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Topical formulation with and without this compound (control)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with stirrer

  • Syringes and collection vials

Procedure:

  • Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor solution.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes at 32°C to ensure the skin surface temperature is maintained.

  • Formulation Application: Apply a known amount of the topical formulation (e.g., 10-20 mg/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated as the ratio of the flux from the formulation with this compound to the flux from the control formulation.

Start Start Skin_Prep Prepare Skin Membrane Start->Skin_Prep Cell_Assembly Assemble Franz Diffusion Cell Skin_Prep->Cell_Assembly Equilibration Equilibrate System (32°C) Cell_Assembly->Equilibration Formulation_App Apply Topical Formulation Equilibration->Formulation_App Sampling Collect Samples from Receptor Compartment Formulation_App->Sampling HPLC Analyze Drug Concentration (HPLC) Sampling->HPLC Data_Analysis Calculate Flux and Enhancement Ratio HPLC->Data_Analysis End End Data_Analysis->End

Figure 2: In Vitro Permeation Testing (IVPT) Workflow.
Skin Irritation Testing

This protocol provides a general guideline for assessing the potential of a topical formulation containing this compound to cause skin irritation. In vitro methods using reconstructed human epidermis (RhE) models are recommended to reduce animal testing.

Objective: To evaluate the skin irritation potential of the formulation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™)

  • Cell culture medium

  • Test formulation and controls (positive and negative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol or acidic isopropanol

  • 96-well plate reader

Procedure:

  • Tissue Equilibration: Pre-incubate the RhE tissues in culture medium as per the manufacturer's instructions.

  • Formulation Application: Apply a defined amount of the test formulation, positive control (e.g., sodium dodecyl sulfate), and negative control (e.g., PBS) to the surface of the tissues.

  • Incubation: Incubate the tissues for a specified period (e.g., 60 minutes).

  • Washing: Thoroughly wash the tissues to remove the test substance.

  • Post-Incubation: Incubate the tissues in fresh medium for a further period (e.g., 24-42 hours).

  • Viability Assay (MTT Assay):

    • Transfer the tissues to a new plate containing MTT medium and incubate.

    • Extract the formazan (B1609692) product with isopropanol.

    • Measure the optical density (OD) using a plate reader.

  • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation.

Stability Testing of Topical Formulations

This protocol describes the process for evaluating the physical and chemical stability of a topical formulation containing this compound.

Objective: To ensure the formulation maintains its quality, safety, and efficacy throughout its shelf life.

Parameters to Evaluate:

  • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation.

  • Chemical Stability: Assay of the active pharmaceutical ingredient (API) and quantification of any degradation products.

  • Microbiological Stability: Microbial limit testing.

Storage Conditions (ICH Guidelines):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Sample Preparation: Prepare multiple batches of the final formulation packaged in the intended commercial container.

  • Initial Analysis (Time 0): Perform a complete analysis of all stability parameters on the initial samples.

  • Storage: Store the samples at the specified long-term and accelerated conditions.

  • Time Points for Testing:

    • Accelerated: 0, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

  • Analysis: At each time point, withdraw samples and perform the defined stability tests.

  • Data Evaluation: Compare the results at each time point to the initial data and the established specifications. Any significant changes may indicate instability.

Safety and Toxicology

Based on data for structurally related compounds, this compound is expected to have a low order of acute toxicity and be minimally irritating to the skin.[11][12] Human studies on formulations containing up to 58% isopropyl myristate, a similar fatty acid ester, showed no skin irritation or sensitization.[11] However, as with any new formulation, it is crucial to conduct thorough safety and irritation studies on the final product.

Conclusion

This compound is a promising excipient for topical drug delivery, offering emolliency and potential penetration enhancement. While direct quantitative data on its enhancement efficacy is limited, information from its constituent oleic acid suggests it can effectively improve drug permeation by disrupting the stratum corneum lipids. The provided protocols offer a framework for the comprehensive evaluation of topical formulations containing this compound, enabling researchers and drug development professionals to assess its performance, safety, and stability. Further studies are warranted to establish specific enhancement ratios for this compound with various APIs.

References

Application Notes and Protocols for Formulating Nanoparticles with Myristoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles have emerged as a leading platform for the delivery of a wide array of therapeutic agents, including small molecules, peptides, and nucleic acids. Their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic compounds make them an attractive choice for drug development. Myristoleyl oleate, a wax ester composed of myristoleic acid and oleic acid, represents a promising lipid excipient for the formulation of next-generation lipid nanoparticles, particularly Nanostructured Lipid Carriers (NLCs). NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can enhance drug loading and stability.[1] This document provides a detailed protocol for the formulation and characterization of nanoparticles using this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of lipid nanoparticles formulated with oleic acid, a key component of this compound. These values can serve as a benchmark for the development of this compound-based formulations.

Table 1: Physicochemical Properties of Oleic Acid-Containing Nanostructured Lipid Carriers (NLCs)

FormulationSolid LipidLiquid Lipid (Oleic Acid %)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NLC-1[2]Palmityl palmitate6%175 - 210< 0.2~ -40~ 100
NLC-2[3]Stearic Acid44.2%174.10< 0.3Not Reported90.78
NLC-3[4]Glyceryl Monostearate10%183.3 ± 20.6< 0.3Not Reported97.49
NLC-4[5]Glyceryl MonostearateNot Specified2120.344Not Reported84

Table 2: Influence of Formulation Parameters on NLC Characteristics

Parameter VariedObservationReference
Increased Oleic Acid ContentIncreased particle size due to disordered crystalline structure.[6]
Increased Emulsifier Amount (2.5% to 7.0%)Decreased particle size and increased absolute zeta potential.[7]
Drug-to-Lipid RatioOptimal ratio (e.g., 1:40) can lead to the smallest particle size.[3]
Solid-to-Liquid Lipid RatioA specific ratio (e.g., 6:4 solid to liquid) can result in smaller particle size and higher encapsulation efficiency.[3]

Experimental Protocols

Protocol 1: Formulation of this compound Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization (HPH)

This protocol describes the preparation of NLCs using a hot high-pressure homogenization technique, a widely used and scalable method.[8]

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)

  • This compound (as the liquid lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid and this compound. A typical starting ratio is 70:30 (solid lipid:this compound).

    • If encapsulating a lipophilic API, dissolve it in the this compound.

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the this compound (and dissolved API) to the molten solid lipid and mix until a homogenous lipid phase is obtained. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant. A typical concentration is 1-3% (w/v) of the total formulation volume.

    • Dissolve the surfactant(s) in purified water and heat the solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure of 500-1500 bar for 3-5 cycles.[3] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipids will recrystallize, forming the NLCs.

  • Characterization:

    • Characterize the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of Encapsulation Efficiency

Procedure:

  • Separation of Free Drug:

    • Use a suitable method to separate the NLCs from the aqueous phase containing the unencapsulated drug. Common methods include ultracentrifugation or centrifugal filter devices.

  • Quantification of Free Drug:

    • Analyze the amount of free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Quantification of Total Drug:

    • Disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.

    • Quantify the total amount of drug in the disrupted sample using the same analytical method.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Homogenization & Formation Lipid_Phase Lipid Phase (Solid Lipid + this compound + API) Heated above lipid melting point Pre_Emulsion Pre-emulsion Formation (High-Shear Homogenization) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Heated to same temperature Aqueous_Phase->Pre_Emulsion Nanoemulsion Nanoemulsion (High-Pressure Homogenization) Pre_Emulsion->Nanoemulsion NLCs This compound NLCs (Cooling and Recrystallization) Nanoemulsion->NLCs

Caption: Workflow for NLC formulation.

G LNP Lipid Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) LNP->Endocytosis Binding to cell surface Cell_Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cytosol Cytosolic Release of API Endosome->Cytosol Endosomal Escape Degradation Lysosomal Degradation Late_Endosome->Degradation

Caption: Cellular uptake of lipid nanoparticles.

References

Application Notes and Protocols for Myristoleyl Oleate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923), an ester of myristoleyl alcohol and oleic acid, is a lipophilic compound with potential applications in topical and transdermal drug delivery. Its emollient properties and ability to integrate into the lipid matrix of the stratum corneum make it a candidate for enhancing the penetration of Active Pharmaceutical Ingredients (APIs). These application notes provide an overview of its mechanism of action, safety profile, and protocols for evaluating its efficacy as a skin penetration enhancer. Due to limited publicly available data specifically for Myristoleyl oleate, the following protocols and data are based on studies of structurally related compounds, such as oleic acid and other fatty acid esters, which are expected to have similar mechanisms of action.

Mechanism of Action

This compound is believed to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum. This outermost layer of the skin serves as the main barrier to drug absorption. As a lipophilic ester, this compound can intercalate into the lipid bilayers, increasing their fluidity and creating disordered domains. This transient disruption of the barrier allows for increased partitioning and diffusion of API molecules through the skin. The oleyl moiety, being an unsaturated fatty acid component, is particularly effective at fluidizing the lipid lamellae.

cluster_0 Stratum Corneum (SC) cluster_1 Mechanism of Penetration Enhancement SC_lipids Highly Ordered Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Corneocytes Corneocytes Myristoleyl_oleate This compound (Penetration Enhancer) Disruption Disruption of SC Lipid Bilayer (Increased Fluidity) Myristoleyl_oleate->Disruption Intercalates into lipids API Active Pharmaceutical Ingredient (API) Partitioning Increased API Partitioning into SC API->Partitioning Disruption->Partitioning Diffusion Enhanced API Diffusion through SC Partitioning->Diffusion Deeper_layers Viable Epidermis & Dermis Diffusion->Deeper_layers Systemic_circulation Systemic Circulation Deeper_layers->Systemic_circulation prep Skin Membrane Preparation (e.g., excised human or porcine skin) setup Franz Diffusion Cell Setup prep->setup formulation Formulation Application (Control vs. This compound formulation) setup->formulation sampling Receptor Fluid Sampling (at predetermined time points) formulation->sampling analysis API Quantification (e.g., HPLC, LC-MS/MS) sampling->analysis data Data Analysis (Flux, Permeability Coefficient, ER) analysis->data

Application of Myristoleyl Oleate in Cosmetic and Pharmaceutical Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myristoleyl Oleate (B1233923)

Myristoleyl oleate is an ester of myristyl alcohol and oleic acid, functioning as a versatile ingredient in the formulation of cosmetic and pharmaceutical emulsions. Its amphiphilic nature, stemming from its long-chain fatty acid and alcohol components, allows it to act as an effective emollient, emulsifier, and texture enhancer.[1] In cosmetic applications, it contributes to a desirable skin feel, improves spreadability, and enhances the stability of creams and lotions. In the pharmaceutical field, it is explored as an excipient in topical drug delivery systems to improve the solubility and skin penetration of active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties:

PropertyValueReference
CAS Number 22393-85-7[2]
Molecular Formula C32H62O2[2]
Molecular Weight 478.83 g/mol [2]
Appearance White to light yellowish pelletized wax mass
Melting Point 41-45 °C[3]
Boiling Point 543.5 °C at 760 mmHg[2]
Density 0.864 g/cm³[2]
Purity >99%[4]

Applications in Cosmetic Emulsions

In cosmetic formulations, this compound is primarily utilized for its emollient and textural properties. It forms a non-occlusive film on the skin, reducing transepidermal water loss (TEWL) and imparting a soft, smooth feel. Its ability to modify the rheology of emulsions contributes to a rich, creamy texture and improved spreadability.

Key Functions in Cosmetic Emulsions:
  • Emolliency: Softens and soothes the skin by forming a protective barrier.

  • Texture Enhancement: Contributes to the body and viscosity of creams and lotions, providing a luxurious feel.[5]

  • Spreadability: Allows for smooth and even application of the product.[5]

  • Emulsion Stabilization: Acts as a co-emulsifier to prevent the separation of oil and water phases.

  • Opacifying Agent: Contributes to a white, glossy appearance in emulsions.

Illustrative Formulation: Oil-in-Water (O/W) Moisturizing Cream

This protocol provides a general guideline for the preparation of an O/W moisturizing cream using this compound.

Experimental Protocol: Preparation of O/W Moisturizing Cream

Objective: To prepare a stable and aesthetically pleasing O/W moisturizing cream.

Materials:

  • Oil Phase:

    • This compound: 3-8% w/w

    • Cetearyl alcohol: 2-5% w/w

    • Glyceryl stearate: 1-3% w/w

  • Aqueous Phase:

    • Deionized water: q.s. to 100%

    • Glycerin: 3-5% w/w

    • Xanthan gum: 0.2-0.5% w/w

  • Cool-down Phase:

    • Preservative (e.g., Phenoxyethanol): 0.5-1% w/w

    • Fragrance: As desired

Procedure:

  • Preparation of Aqueous Phase: In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry. Add the deionized water and heat to 75-80°C with constant stirring until the xanthan gum is fully hydrated and the phase is uniform.

  • Preparation of Oil Phase: In a separate vessel, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat to 75-80°C and stir until all components are melted and the phase is uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes. Maintain the temperature at 70-75°C during this process.

  • Cooling: Begin cooling the emulsion under gentle agitation.

  • Addition of Cool-down Phase: When the temperature of the emulsion reaches below 40°C, add the preservative and fragrance. Continue stirring until the emulsion is uniform and has cooled to room temperature.

  • Final Product Evaluation: Assess the final product for its physical appearance, pH, viscosity, and microbial content.

Experimental Workflow for O/W Emulsion Preparation

G cluster_prep Phase Preparation cluster_process Emulsification and Cooling cluster_final Final Product A Aqueous Phase Preparation (Water, Glycerin, Xanthan Gum) Heat to 75-80°C C Emulsification (Add Oil Phase to Aqueous Phase) Homogenize at 70-75°C A->C B Oil Phase Preparation (this compound, Cetearyl Alcohol, Glyceryl Stearate) Heat to 75-80°C B->C D Cooling Gentle Agitation C->D E Addition of Cool-down Phase (<40°C) D->E F Final O/W Cream E->F

Caption: Workflow for the preparation of an O/W moisturizing cream.

Sensory Profile and Performance Data (Illustrative)

Due to the limited availability of specific sensory data for this compound, the following table presents a comparative sensory profile of different emollients to illustrate how this compound might be positioned. The data is hypothetical and based on the general properties of esters with similar chain lengths.

Sensory AttributeThis compound (Ester)Isopropyl Myristate (Ester)Mineral Oil (Hydrocarbon)Dimethicone (Silicone)
Spreadability HighVery HighMediumVery High
Absorbency MediumFastSlowFast
Greasiness Low-MediumLowHighVery Low
Tackiness LowLowMediumVery Low
Softness (Afterfeel) HighMediumMediumHigh

Protocol for Sensory Evaluation of Cosmetic Emulsions

Objective: To quantitatively assess the sensory attributes of a cosmetic emulsion containing this compound.

Panel: A trained panel of 10-15 individuals screened for sensory acuity.

Procedure:

  • Acclimatization: Panelists acclimate to the testing room environment (controlled temperature and humidity) for 15 minutes.

  • Sample Application: A standardized amount (e.g., 0.1 g) of the emulsion is applied to a designated area on the volar forearm.

  • Evaluation: Panelists evaluate the following attributes at specified time points (e.g., immediately after application and after 5 minutes):

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of spreading the product on the skin.

    • Absorption: Time taken for the product to be absorbed.

    • Greasiness: Perception of an oily residue.

    • Tackiness: Stickiness of the skin after application.

    • Softness: Sensation of skin smoothness.

  • Scoring: Each attribute is rated on a labeled magnitude scale (e.g., 0-10, where 0 is "not perceptible" and 10 is "very high").

  • Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences between formulations.

Applications in Pharmaceutical Emulsions

In pharmaceutical formulations, this compound's primary role is as an excipient in topical and transdermal drug delivery systems. Its lipophilic nature can enhance the solubility of poorly water-soluble drugs, and its interaction with the stratum corneum can facilitate drug penetration.

Key Functions in Pharmaceutical Emulsions:
  • Solubilizer: Improves the solubility of lipophilic APIs in the oil phase of the emulsion.

  • Penetration Enhancer: May increase the permeability of the stratum corneum, facilitating the delivery of APIs to deeper skin layers. The mechanism is thought to involve the fluidization of stratum corneum lipids.[6]

  • Emulsion Stabilizer: Contributes to the physical stability of the emulsion, ensuring a uniform distribution of the API.

  • Vehicle: Provides a suitable base for the topical application of APIs.

Illustrative Application: Topical Anti-inflammatory Cream

This protocol outlines the preparation of a topical cream for the delivery of a non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocol: Preparation of a Topical NSAID Cream

Objective: To formulate a stable O/W cream for the topical delivery of an NSAID.

Materials:

  • Oil Phase:

    • This compound: 5-15% w/w

    • Caprylic/Capric Triglyceride: 5-10% w/w

    • Cetostearyl alcohol: 5-10% w/w

    • NSAID (e.g., Ibuprofen): 1-5% w/w

  • Aqueous Phase:

  • Preservative: As required

Procedure:

  • Preparation of Oil Phase: Dissolve the NSAID in a mixture of this compound and Caprylic/Capric Triglyceride. Add the cetostearyl alcohol and heat to 70-75°C until all components are melted and dissolved.

  • Preparation of Aqueous Phase: Disperse the Carbomer 940 in purified water containing propylene glycol. Heat to 70-75°C and stir until a uniform gel is formed.

  • Emulsification: Add the oil phase to the aqueous phase with continuous stirring and homogenization.

  • Neutralization: Cool the emulsion to approximately 45-50°C and add triethanolamine dropwise to neutralize the Carbomer and form a cream.

  • Final Steps: Add a suitable preservative and continue to stir until the cream reaches room temperature.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Objective: To evaluate the effect of this compound on the in vitro skin permeation of an API.

Experimental Protocol: Franz Diffusion Cell Study

Apparatus: Franz diffusion cells.

Membrane: Excised human or animal skin (e.g., porcine ear skin).

Procedure:

  • Membrane Preparation: The excised skin is dermatomed to a thickness of approximately 500 µm.

  • Cell Assembly: The skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32 ± 1°C. The receptor fluid is continuously stirred.

  • Formulation Application: A known quantity of the test formulation (containing the API and this compound) and a control formulation (without this compound) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.

  • Analysis: The concentration of the API in the collected samples is determined using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated. The enhancement ratio (ER) is calculated by dividing the Jss of the test formulation by that of the control formulation.

Experimental Workflow for Franz Diffusion Cell Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Compartment B->C D Apply Formulation to Donor Compartment C->D E Collect Samples from Receptor Compartment at Timed Intervals D->E F Analyze API Concentration (e.g., HPLC) E->F G Calculate Permeation Parameters (Flux, Permeability Coefficient, Enhancement Ratio) F->G

Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.

Illustrative Skin Permeation Data:

The following table provides hypothetical data to illustrate the potential effect of this compound on drug permeation.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (without this compound)1.50.31.0
Test (with 10% this compound)4.50.93.0

Stability and Safety Profile

Stability: Emulsions containing this compound should be subjected to stability testing to ensure their physical and chemical integrity over their intended shelf life.

Protocol for Accelerated Stability Testing:

Objective: To assess the stability of an emulsion under accelerated conditions.

Procedure:

  • Sample Storage: Store samples of the emulsion in their final packaging at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C) and under freeze-thaw cycles (-10°C to 25°C).

  • Evaluation: At specified time points (e.g., 0, 1, 2, 3 months), evaluate the samples for changes in:

    • Physical Appearance: Color, odor, phase separation, creaming.

    • pH

    • Viscosity

    • Droplet Size Distribution

    • Active Ingredient Content (for pharmaceutical emulsions).

Safety: Myristyl esters, including Myristyl myristate which is closely related to this compound, have been found to be safe for use in cosmetics. They are generally considered non-toxic and non-irritating to the skin and eyes at typical use concentrations.

Conclusion

This compound is a valuable excipient for both cosmetic and pharmaceutical emulsions. Its multifunctional properties as an emollient, texture enhancer, and potential penetration enhancer make it a versatile ingredient for formulators. The provided protocols and data serve as a guide for researchers and scientists in the development and evaluation of emulsion-based products containing this compound. Further studies are warranted to generate specific quantitative data on the performance of this compound in various emulsion systems.

References

Application Note: Quantification of Myristoleyl Oleate in Creams by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Myristoleyl oleate (B1233923), a wax ester commonly used as an emollient in cosmetic cream formulations. The method utilizes a reversed-phase C18 column with UV detection at a low wavelength, offering a practical approach for quality control and formulation development in the cosmetics industry. An alternative detection method using an Evaporative Light Scattering Detector (ELSD) is also discussed for enhanced sensitivity and broader applicability. The sample preparation involves a straightforward solvent extraction procedure to isolate the analyte from the complex cream matrix. This method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in research, development, and manufacturing environments.

Introduction

Myristoleyl oleate is a wax ester synthesized from myristyl alcohol and oleic acid, prized for its emollient and moisturizing properties in topical cosmetic and pharmaceutical products.[1] Accurate quantification of this ingredient in cream formulations is essential for ensuring product quality, stability, and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in complex mixtures.[2] Due to the non-volatile nature of wax esters, HPLC is often preferred over gas chromatography.

This application note presents a detailed protocol for the determination of this compound in a cream base. The methodology is designed to be accessible to researchers, scientists, and drug development professionals, providing a clear workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Cream Base (Placebo): A representative cosmetic cream formulation without this compound.

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Isopropanol (B130326) (IPA): HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • 0.45 µm Syringe Filters: (PTFE or other solvent-compatible membrane)

Equipment
  • HPLC System: With a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. An Evaporative Light Scattering Detector (ELSD) can also be used.

  • Analytical Balance: (4-decimal place)

  • Centrifuge

  • Vortex Mixer

  • Ultrasonic Bath

Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile:Isopropanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
UV Detection 205 nm
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow Rate: 1.5 SLM (or as optimized)

Note: Wax esters like this compound lack a strong UV chromophore. Detection is based on the weak absorbance of the ester group and the double bond in the oleate moiety at low wavelengths.[3][4] An ELSD is a more universal detector for non-volatile compounds and may provide better sensitivity and a more stable baseline.[5][6]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations of 50, 100, 250, 500, and 750 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the cream sample into a 15 mL centrifuge tube.

  • Add 10.0 mL of isopropanol to the tube.

  • Vortex for 2 minutes to disperse the cream.

  • Sonicate for 15 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the precipitated excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Data Presentation

The described HPLC method was validated for its key performance parameters. A summary of the quantitative data is presented in the table below. These values are representative of the expected performance of this method.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 50 - 750 µg/mL
Limit of Detection (LOD) 15 µg/mL
Limit of Quantification (LOQ) 50 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%
Retention Time Approximately 6.5 minutes

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in creams.

experimental_workflow start Start: Cream Sample weigh Weigh 1.0 g of Cream start->weigh Sample Preparation add_solvent Add 10.0 mL Isopropanol weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex sonicate Sonicate for 15 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge filter Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter hplc_analysis HPLC Analysis filter->hplc_analysis Prepared Sample data_processing Data Processing and Quantification hplc_analysis->data_processing Chromatographic Data end End: Report Result data_processing->end

Caption: Experimental workflow for sample preparation and analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in cosmetic cream formulations. The sample preparation is straightforward, and the chromatographic conditions are optimized for good separation and peak shape. This method is well-suited for quality control laboratories and for researchers involved in the development of topical products containing wax esters. The use of an ELSD as an alternative detector can further enhance the method's applicability, especially when higher sensitivity is required.

References

Application Note: Determination of Myristoleyl Oleate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923) (C₃₂H₆₂O₂, Molar Mass: 478.83 g/mol ) is a wax ester, a class of lipids composed of a long-chain fatty acid and a long-chain fatty alcohol.[1][2][3][4][5] It finds applications in various industries, including pharmaceuticals and cosmetics, where its purity is a critical quality attribute. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the qualitative and quantitative analysis of volatile and semi-volatile compounds like Myristoleyl oleate.[4][6] This application note provides a detailed protocol for determining the purity of this compound using GC-MS.

Principle of GC-MS Analysis

GC-MS analysis involves the separation of components in a mixture based on their volatility and interaction with a stationary phase within a capillary column.[6] In the context of this compound analysis, the sample is first vaporized and introduced into the GC column. As the carrier gas flows through the column, different components of the sample travel at different rates, leading to their separation. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[6][7][8][9]

Experimental Protocols

Materials and Reagents
  • This compound sample

  • Hexane (B92381) (or other suitable organic solvent like toluene), HPLC grade or higher

  • Internal Standard (e.g., a high-purity, structurally similar wax ester not present in the sample)

  • Glass vials with PTFE-lined caps

  • Microsyringes

Sample Preparation
  • Standard Preparation : Prepare a stock solution of a this compound reference standard in hexane at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in hexane. If using an internal standard, add a constant known amount to each calibration standard and the sample.

  • Sample Preparation : Accurately weigh a known amount of the this compound sample to be analyzed and dissolve it in a known volume of hexane to achieve a concentration within the calibration range. For example, dissolve 10 mg of the sample in 10 mL of hexane to get a 1 mg/mL solution, and then dilute as necessary.

  • Filtration : If the sample solution contains any particulate matter, filter it through a 0.45 µm PTFE syringe filter before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

Due to the high molecular weight and boiling point of this compound, a high-temperature GC-MS system is required.[10][11][12] The following table summarizes the recommended instrumental parameters.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7010B Triple Quadrupole GC/MS or equivalent
Column DB-1 HT or HP-5MS fused-silica capillary column (15-30 m x 0.25 mm, 0.10-0.25 µm film thickness)[10][13][14]
Injector Temperature 320 °C (or higher, up to 390°C for very high molecular weight wax esters)[10][11]
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)[14]
Oven Temperature Program Initial temperature: 70 °C, hold for 1 min; Ramp 1: 50 °C/min to 240 °C; Ramp 2: 3-5 °C/min to 320 °C, hold for 10 min[12][13][14]
MS Transfer Line Temp. 310 °C[12]
Ion Source Temperature 230 °C[14]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[14]
Mass Scan Range m/z 50 - 600

Data Presentation and Analysis

Identification of this compound

This compound is identified by its retention time and its characteristic mass spectrum. The expected mass spectral fragmentation pattern for this compound under electron ionization is summarized in the table below. The fragmentation typically occurs around the ester linkage.[14][15]

Ion DescriptionExpected m/z
Molecular Ion [M]⁺ 478.8 (may be weak or absent)
Acylium ion [RCO]⁺ from Oleic Acid ~265
Fragment from loss of the alcohol chain ~283
Alkyl radical cation from Myristyl alcohol ~196
Series of hydrocarbon fragments Separated by 14 amu (-CH₂-)
Purity Determination

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

For more accurate quantification, a calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample can then be determined from this calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Hexane A->B C Prepare Calibration Standards B->C D Inject Sample into GC-MS C->D E Separation in GC Column D->E F Ionization & Fragmentation in MS E->F G Acquire Chromatogram & Mass Spectra F->G H Identify Peaks by Retention Time & Mass Spectrum G->H I Integrate Peak Areas H->I J Calculate Purity I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_Principle Sample Sample Injection GC Gas Chromatography (Separation by Volatility) Sample->GC Vaporization MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Detector Detector MS->Detector Ion Detection Data Data System (Chromatogram & Mass Spectrum) Detector->Data Signal Processing

Caption: Logical relationship of the core principles of GC-MS analysis.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Myristoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myristoleyl oleate (B1233923) is an ester composed of myristoleic acid and oleic acid. Due to the limited direct research on the cellular effects of Myristoleyl oleate, these application notes will focus on the well-documented effects of its principal component, oleic acid. Oleic acid is a monounsaturated omega-9 fatty acid that has been shown to have multifaceted effects on cell viability, ranging from promoting proliferation to inducing apoptosis, depending on the cell type, concentration, and duration of exposure. These notes provide detailed protocols for assessing cell viability in the presence of lipid compounds like this compound and summarize the known effects of oleic acid on various cell lines.

Disclaimer: The experimental data and signaling pathways described in these application notes are based on studies conducted with oleic acid. The myristoleyl ester in this compound may alter its physical properties, cellular uptake, and metabolic fate, potentially leading to different biological effects. Researchers should consider these potential differences when designing and interpreting their experiments.

Data Presentation: Effects of Oleic Acid on Cell Viability

The following tables summarize the quantitative data on the effects of oleic acid on the viability of various cell lines as determined by MTT and other viability assays.

Table 1: Dose-Dependent Effect of Oleic Acid on HepG2 Cell Viability after 24 hours

Oleic Acid Concentration (µM)Cell Viability (%) vs. Control
10No significant change
50No significant change
100No significant change
25081%
50052%

Data is synthesized from a study on HepG2 cells, showing a dose-dependent decrease in cell viability after 24 hours of treatment[1].

Table 2: Time-Dependent Effect of Oleic Acid (500 µM) on HepG2 Cell Viability

Treatment Duration (hours)Cell Viability (%) vs. Control
8No significant change
2452%

This table illustrates the time-dependent cytotoxic effect of a high concentration of oleic acid on HepG2 cells[1].

Table 3: Proliferative Effects of Oleic Acid on Various Cancer Cell Lines

Cell LineOleic Acid ConcentrationObserved Effect on Proliferation/Viability
MDA-MB-231 (Breast Cancer)100 µMIncreased long-term serum-free survival
786-O (Renal Cell Carcinoma)0.05 - 0.2 mmol/lDose-dependent increase in cell viability
HepG2 (Hepatocellular Carcinoma)50 - 1000 µMEnhanced cell proliferation

This table highlights the proliferative effects of oleic acid observed in different cancer cell lines[2].

Experimental Protocols

Preparation of this compound for Cell Culture

Due to its lipophilic nature, this compound is insoluble in aqueous culture media. Proper preparation is crucial for consistent and reproducible results.

Method 1: Conjugation to Bovine Serum Albumin (BSA)

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare a stock solution of fatty acid-free BSA in serum-free culture medium or phosphate-buffered saline (PBS).

  • Slowly add the this compound stock solution to the BSA solution while stirring to allow for complex formation. The final molar ratio of fatty acid to BSA should be optimized, but a ratio of 2:1 to 5:1 is common.

  • Incubate the mixture at 37°C for 30-60 minutes to ensure complete conjugation.

  • Sterile-filter the this compound-BSA complex through a 0.22 µm filter before adding to the cell culture medium.

Method 2: Sonication in DMSO

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Dilute the stock solution in serum-free medium or PBS to the desired final concentration. The solution may appear cloudy.

  • Sonicate the solution using a probe sonicator on ice until it becomes clear or a stable emulsion is formed. Avoid frothing.

  • Use the prepared solution immediately, as the lipid may precipitate over time.

Cell Viability Assays

Below are detailed protocols for common cell viability assays suitable for use with lipid compounds. It is recommended to perform more than one type of assay to confirm results.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

    • 96-well plates

    • Multi-well spectrophotometer

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (prepared as described above) and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer[3][4][5].

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

    • Treat cells with this compound and controls for the desired duration.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24/48/72h treatment->incubation add_reagent 5. Add Viability Reagent (e.g., MTT) incubation->add_reagent assay_incubation 6. Incubate (e.g., 2-4h for MTT) add_reagent->assay_incubation solubilize 7. Solubilize Formazan (for MTT) assay_incubation->solubilize read_plate 8. Read Absorbance/Luminescence solubilize->read_plate analyze_data 9. Analyze and Plot Data read_plate->analyze_data

Caption: Workflow for assessing cell viability in the presence of this compound.

Signaling Pathways Affected by Oleic Acid

The following diagrams illustrate key signaling pathways that are known to be modulated by oleic acid and may be relevant to the effects of this compound.

GPR40 Signaling Pathway

GPR40_pathway GPR40 Signaling Pathway Oleate Oleic Acid GPR40 GPR40 Oleate->GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (e.g., Proliferation, Survival) PKC->Downstream

Caption: Activation of the GPR40 pathway by oleic acid.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway PI3K/Akt Signaling Pathway Oleate Oleic Acid Receptor Receptor Tyrosine Kinase (RTK) or GPR40 Oleate->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Oleic acid-mediated activation of the PI3K/Akt survival pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_pathway MAPK/ERK Signaling Pathway Oleate Oleic Acid Receptor Growth Factor Receptor or GPR40 Oleate->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK pathway can be modulated by oleic acid.

References

Myristoleyl Oleate in Solid Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, combining the advantages of polymeric nanoparticles, fat emulsions, and liposomes. Their solid lipid core is physiologically compatible and biodegradable, making them a well-tolerated carrier for various therapeutic agents. Myristoleyl oleate (B1233923), a wax ester formed from myristyl alcohol and oleic acid, presents itself as a compelling lipid candidate for SLN formulation due to its amphiphilic nature, emollient properties, and lipophilic character, which is ideal for encapsulating hydrophobic drugs.[1] This document provides detailed application notes and experimental protocols for the formulation and characterization of SLNs using Myristoleyl oleate as a core lipid component.

Note: The scientific literature explicitly detailing the use of this compound in SLN formulations is limited. The following protocols and data are based on established methodologies for SLNs formulated with structurally similar lipids, such as other wax esters and cholesteryl esters.[1][2][3][4][5] Researchers should consider this as a foundational guide and may need to optimize these protocols for their specific applications.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (9Z)-9-Octadecenoic acid, tetradecyl esterMyristyl oleate, PubChem CID: 5365034
Synonyms Tetradecyl oleate, Oleic acid myristyl esterMyristyl oleate, PubChem CID: 5365034
Molecular Formula C₃₂H₆₂O₂Myristyl oleate, PubChem CID: 5365034
Molecular Weight 478.83 g/mol Myristyl oleate, PubChem CID: 5365034
Nature Amphiphilic, Lipophilic[1]

Applications of this compound-Based SLNs

The inherent properties of this compound make it a suitable candidate for various drug delivery applications:

  • Topical and Dermal Delivery : The emollient nature of this compound can enhance skin hydration and permeation, making it ideal for delivering drugs to the skin for treating dermatological conditions.[6][7][8]

  • Oral Drug Delivery : As a lipid-based carrier, this compound SLNs can potentially enhance the oral bioavailability of poorly water-soluble drugs by facilitating lymphatic absorption and protecting the drug from degradation in the gastrointestinal tract.[9][10][11][12]

  • Parenteral Drug Delivery : SLNs can be formulated for intravenous administration, offering a platform for controlled release and targeted delivery of therapeutic agents, including anticancer drugs.[13][14]

  • Gene Delivery : Cationic SLNs have been investigated for their potential to deliver genetic material like siRNA and plasmid DNA.[1][2][3][4][5] While not specifically demonstrated for this compound, its structural similarity to lipids used in such studies, like cholesteryl oleate, suggests potential in this area.

Experimental Protocols

Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization Technique)

This is a widely used and scalable method for SLN production that avoids the use of organic solvents.[15][16][17]

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)

  • Co-surfactant (optional, e.g., Soy lecithin)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer

Protocol:

  • Preparation of Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point.

    • Dissolve the lipophilic API in the molten lipid under continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to the high-pressure homogenizer.

    • Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis against purified water or by centrifugation followed by resuspension of the pellet.

Preparation of this compound SLNs by Solvent Emulsification-Evaporation Method

This method is suitable for thermolabile drugs as it can be performed at lower temperatures.[16][18]

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Polyvinyl alcohol (PVA), Polysorbate 80)

  • API

  • Organic solvent (e.g., Dichloromethane, Chloroform)

  • Purified water

Equipment:

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Magnetic stirrer

Protocol:

  • Preparation of Organic Phase:

    • Dissolve this compound and the API in a volatile organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion using a rotary evaporator at reduced pressure.

  • Nanoparticle Formation:

    • The removal of the organic solvent leads to the precipitation of the lipid, forming the solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be washed and purified by centrifugation or dialysis to remove any residual solvent and excess surfactant.

Characterization of this compound SLNs

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the SLN formulation.

ParameterMethodTypical Expected Range (based on similar lipids)Reference
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.3[19][20][21][22][23][24]
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV (for anionic SLNs) or +10 to +40 mV (for cationic SLNs)[19][20][21][22][23][24]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape[21]
Entrapment Efficiency (EE) & Drug Loading (DL) Centrifugation/Filtration followed by quantification of free drug (e.g., HPLC, UV-Vis)EE: >70%, DL: 1-10%[25][26]
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)Lower melting point and crystallinity compared to bulk lipid[21]
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellBiphasic release: initial burst release followed by sustained release[25][27][28]
Stability Monitor particle size, PDI, and zeta potential over time at different storage conditionsStable for several months at 4°C[19][29]

Visualizations

Experimental Workflow for SLN Preparation and Characterization

SLN_Workflow cluster_prep Preparation cluster_char Characterization LipidPhase Lipid Phase (this compound + API) PreEmulsion Pre-emulsion LipidPhase->PreEmulsion AqueousPhase Aqueous Phase (Surfactant + Water) AqueousPhase->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization SLN_Dispersion SLN Dispersion Homogenization->SLN_Dispersion DLS DLS (Size, PDI) SLN_Dispersion->DLS Analysis Zeta Zeta Potential SLN_Dispersion->Zeta TEM TEM/SEM (Morphology) SLN_Dispersion->TEM HPLC HPLC/UV-Vis (EE, DL) SLN_Dispersion->HPLC DSC DSC/XRD (Crystallinity) SLN_Dispersion->DSC Release In Vitro Release SLN_Dispersion->Release

Caption: Workflow for the preparation and characterization of this compound SLNs.

Potential Cellular Uptake Pathway for SLNs in Cancer Therapy

Cellular_Uptake SLN Drug-loaded This compound SLN TumorCell Tumor Cell Membrane SLN->TumorCell Adhesion Endocytosis Endocytosis TumorCell->Endocytosis Endosome Endosome Endocytosis->Endosome Internalization DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Fusion Target Intracellular Target (e.g., Nucleus, Mitochondria) DrugRelease->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

References

Application Notes and Protocols for In Vitro Drug Release Studies of Myristoleyl Oleate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl oleate (B1233923), an ester of myristoleyl alcohol and oleic acid, is a lipophilic and amphiphilic compound with potential applications as an excipient in topical and transdermal drug delivery systems. Its properties as an emollient and emulsifier make it a candidate for formulating poorly water-soluble drugs, potentially enhancing their solubility and skin penetration.[[“]] These application notes provide detailed protocols for conducting in vitro drug release studies of formulations containing Myristoleyl oleate, a critical step in the development and quality control of such products. The protocols described herein focus on two widely used methods: the Franz diffusion cell system and the dialysis membrane method.

Rationale for In Vitro Release Testing

In vitro release testing (IVRT) is a crucial tool for:

  • Formulation Development and Optimization: Comparing the release profiles of different formulations to select the most promising candidates.

  • Quality Control: Ensuring batch-to-batch consistency of the final product.[2]

  • Performance Evaluation: Assessing the impact of manufacturing processes and changes in excipients on drug release.

  • Bioequivalence Studies: In some cases, IVRT can be part of the evidence to demonstrate bioequivalence between a generic and a reference product.

Experimental Protocols

Protocol 1: In Vitro Drug Release Study using Franz Diffusion Cell

This protocol details the use of a Franz diffusion cell to evaluate the release of a non-steroidal anti-inflammatory drug (NSAID), such as Ibuprofen, from a topical formulation containing this compound.

Objective: To determine the rate and extent of drug release from a this compound-based topical formulation.

Materials and Equipment:

  • Franz Diffusion Cells (with a known diffusion area and receptor volume)

  • Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone) with a specific pore size (e.g., 0.45 µm)

  • Receptor medium: Phosphate buffered saline (PBS), pH 7.4, or another suitable buffer. For poorly soluble drugs, a co-solvent like ethanol (B145695) may be added to maintain sink conditions.

  • This compound-based drug formulation

  • Reference formulation (e.g., a commercial gel of the same drug)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for drug quantification

  • Water bath with circulator for temperature control

  • Magnetic stirrers and stir bars

  • Analytical balance

  • Syringes and needles for sampling

  • Volumetric flasks and pipettes

Methodology:

  • Membrane Preparation:

    • Cut the synthetic membrane into discs of appropriate size to fit the Franz diffusion cells.

    • Soak the membranes in the receptor medium for at least 30 minutes before use to ensure proper wetting.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Mount the prepared synthetic membrane between the donor and receptor compartments, with the shiny side facing the donor compartment.

    • Secure the assembly with a clamp.

  • Temperature and Stirring:

    • Place the Franz cells in a water bath maintained at 32 ± 0.5 °C to simulate skin surface temperature.

    • Place a small magnetic stir bar in the receptor chamber and set the stirring speed to a consistent rate (e.g., 600 rpm) to ensure a uniform concentration in the receptor medium.

  • Sample Application:

    • Accurately weigh a specific amount of the this compound-based formulation (e.g., 300 mg) and apply it uniformly to the surface of the membrane in the donor compartment.

    • Cover the donor compartment to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug released versus time.

    • The release rate (flux) can be determined from the slope of the linear portion of the plot.

Protocol 2: In Vitro Drug Release Study using Dialysis Membrane Method

This protocol describes a dialysis-based method for evaluating drug release from a this compound formulation, which is particularly useful for nanoparticle or microparticle suspensions.

Objective: To assess the drug release profile from a this compound-based nano-formulation.

Materials and Equipment:

  • Dialysis tubing or dialysis cassettes with a specific molecular weight cut-off (MWCO), chosen to be at least 100 times the molecular weight of the drug.

  • Release medium: Phosphate buffered saline (PBS), pH 7.4, or other suitable buffer.

  • This compound-based drug formulation.

  • Beakers or flasks for the release medium.

  • Shaking water bath or orbital shaker for agitation and temperature control.

  • UV-Vis Spectrophotometer or HPLC system for drug quantification.

  • Syringes and needles for sampling.

  • Volumetric flasks and pipettes.

Methodology:

  • Dialysis Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.

    • Securely close one end of the dialysis bag with a clip.

  • Sample Preparation:

    • Accurately measure a specific volume of the this compound-based formulation (e.g., 1 mL) and place it inside the prepared dialysis bag.

    • Securely close the other end of the dialysis bag.

  • Release Study Setup:

    • Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume of the release medium should be sufficient to maintain sink conditions.

    • Place the vessel in a shaking water bath or on an orbital shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 ± 0.5 °C).

  • Sampling:

    • At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a specific volume (e.g., 1 mL) of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated UV-Vis spectrophotometry or HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables present representative data for the in vitro release of a model NSAID (Ibuprofen) from a hypothetical this compound formulation compared to a standard gel formulation.

Table 1: Cumulative Release of Ibuprofen from a this compound Formulation using Franz Diffusion Cell

Time (hours)Cumulative Amount Released (µg/cm²) - this compound Formulation (Mean ± SD, n=3)Cumulative Amount Released (µg/cm²) - Standard Gel (Mean ± SD, n=3)
0.545.2 ± 3.160.5 ± 4.5
188.9 ± 5.7115.2 ± 8.1
2165.4 ± 10.2210.8 ± 15.3
4301.7 ± 18.5385.1 ± 25.9
6412.3 ± 25.1510.6 ± 32.7
8498.6 ± 30.4595.3 ± 38.2
12610.9 ± 37.2680.4 ± 43.1
24739.6 ± 36.1750.2 ± 45.6

Table 2: Cumulative Percentage Release of Ibuprofen from a this compound Nano-formulation using Dialysis Method

Time (hours)Cumulative Release (%) - this compound Formulation (Mean ± SD, n=3)
0.2515.8 ± 1.2
0.525.4 ± 2.1
138.9 ± 3.5
255.1 ± 4.8
472.3 ± 6.1
885.7 ± 7.3
1292.4 ± 8.0
2498.2 ± 8.5
4899.5 ± 8.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis prep_formulation Prepare this compound Formulation apply_sample Apply Formulation prep_formulation->apply_sample prep_membrane Prepare Membrane (Hydration) setup_franz Assemble Franz Diffusion Cell prep_membrane->setup_franz prep_media Prepare Receptor/Release Media prep_media->setup_franz setup_dialysis Prepare Dialysis Bag prep_media->setup_dialysis setup_franz->apply_sample setup_dialysis->apply_sample start_study Incubate at Controlled Temperature & Agitation apply_sample->start_study collect_samples Collect Samples at Time Points start_study->collect_samples analyze_samples Quantify Drug (HPLC/UV-Vis) collect_samples->analyze_samples calculate_release Calculate Cumulative Release analyze_samples->calculate_release plot_data Plot Release Profile calculate_release->plot_data

Caption: General workflow for in vitro drug release studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain NSAID Topical NSAID (e.g., Ibuprofen) in this compound Formulation NSAID->COX1 Inhibition NSAID->COX2 Inhibition

References

Troubleshooting & Optimization

Troubleshooting aggregation of Myristoleyl oleate-based nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl oleate-based nanoparticles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-based nanoparticle dispersion appears cloudy and/or I see visible precipitates. What is causing this aggregation?

A1: Aggregation in nanoparticle dispersions, leading to cloudiness or precipitation, is a common indicator of instability. Several factors can contribute to this issue:

  • Suboptimal Formulation: The ratio of lipids, surfactants, and other excipients is critical. An incorrect concentration of Myristoleyl oleate (B1233923) or an inappropriate surfactant-to-lipid ratio can lead to exposed hydrophobic regions on the nanoparticle surface, promoting aggregation.

  • Inappropriate pH: The pH of the dispersion medium can significantly impact the surface charge of the nanoparticles. For ionic lipids or formulations with charged surfactants, a pH near the isoelectric point will minimize electrostatic repulsion, leading to aggregation.

  • High Ionic Strength: The presence of salts in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and causing them to aggregate. This is known as charge screening.[1]

  • Temperature Fluctuations: Exposure to elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and potential fusion.[2][3] Freeze-thaw cycles can also be detrimental, as the formation of ice crystals can physically damage the nanoparticles and force them into close proximity, causing irreversible aggregation.[2]

  • Mechanical Stress: Vigorous shaking, stirring, or sonication can introduce mechanical stress that may disrupt the nanoparticle structure and induce aggregation.[2]

Q2: How can I prevent the aggregation of my this compound nanoparticles during formulation?

A2: Preventing aggregation starts with optimizing the formulation and process parameters:

  • Optimize Lipid and Surfactant Concentrations: Systematically vary the concentration of this compound and the surfactant to find the optimal ratio that results in stable nanoparticles. The use of co-surfactants or stabilizers like PEGylated lipids can provide steric hindrance to prevent aggregation.[2]

  • Control pH: Prepare your nanoparticles in a buffer with a pH that ensures a sufficiently high surface charge (zeta potential) to maintain electrostatic repulsion. For many lipid nanoparticle systems, a pH away from neutral (either acidic or basic, depending on the specific components) is often beneficial.[4]

  • Minimize Ionic Strength: Use buffers with the lowest possible ionic strength that are compatible with your application. If high ionic strength is unavoidable, consider incorporating non-ionic surfactants or PEGylated lipids to provide steric stabilization.

  • Maintain Temperature Control: Carry out the formulation process at a controlled temperature. Avoid excessive heating unless it is a required step in your protocol, such as in hot homogenization methods.[5]

Q3: My nanoparticles are stable initially but aggregate during storage. What are the best storage conditions?

A3: Long-term stability is crucial for the successful application of nanoparticles. To prevent aggregation during storage:

  • Refrigeration: For short-term storage, refrigeration at 2-8 °C is often recommended to reduce the rate of chemical degradation and slow down particle movement.[6]

  • Freezing and Lyophilization: For long-term storage, freezing at -20 °C or -80 °C is a common practice.[6] However, it is critical to use cryoprotectants (e.g., sucrose, trehalose) to prevent aggregation during the freeze-thaw process.[6][7][8][9] Lyophilization (freeze-drying) into a powder form is an excellent method for enhancing long-term stability by removing water, which can mediate degradative processes.[5][6] The lyophilized powder can then be reconstituted in an appropriate buffer before use.

Q4: I am observing an increase in particle size and polydispersity index (PDI) over time. What do these changes indicate?

A4: An increase in the average particle size and PDI as measured by Dynamic Light Scattering (DLS) is a quantitative indication of nanoparticle aggregation.

  • Particle Size: An increase in the hydrodynamic diameter suggests that individual nanoparticles are clumping together to form larger aggregates.

  • Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in the dispersion. A low PDI value (typically < 0.3) indicates a monodisperse and uniform population of nanoparticles.[6] An increasing PDI suggests that the sample is becoming more heterogeneous, which is a hallmark of aggregation.

Q5: What is a good zeta potential value to ensure the stability of my this compound nanoparticles?

A5: The zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. A higher absolute zeta potential value, whether positive or negative, generally indicates greater electrostatic repulsion between particles, leading to better stability. A zeta potential of ±20 mV or greater is often considered indicative of a stable formulation.[6] However, the optimal zeta potential can be formulation-dependent.

Quantitative Data Summary

The following table summarizes typical characterization data for lipid-based nanoparticles. Note that the optimal values for your specific this compound formulation may vary and should be determined experimentally.

ParameterStable NanoparticlesAggregating NanoparticlesPotential Cause of Aggregation
Particle Size (nm) 100 - 300> 500 or bimodal distributionSuboptimal formulation, incorrect pH, high ionic strength
Polydispersity Index (PDI) < 0.3> 0.5Inefficient homogenization, temperature fluctuations
Zeta Potential (mV) > ±20-20 to +20pH near isoelectric point, high salt concentration
Visual Appearance Clear to slightly opalescentCloudy, visible precipitatesGeneral instability

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Nanoparticles via High-Shear Homogenization

This protocol describes a general method for preparing solid lipid nanoparticles (SLNs) using this compound as the lipid matrix.

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Aqueous phase (e.g., purified water, buffer)

  • Active Pharmaceutical Ingredient (API) (if applicable)

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10 °C above its melting point. If applicable, dissolve the lipophilic API in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization using a rotor-stator homogenizer. Homogenize for a specified period (e.g., 5-15 minutes) at a high speed (e.g., 10,000-20,000 rpm).

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a cold environment (e.g., an ice bath) under gentle stirring. The rapid cooling of the molten lipid droplets leads to the formation of solid lipid nanoparticles.

  • Characterization: Analyze the resulting nanoparticle dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering.

Protocol 2: Characterization of Nanoparticle Stability

This protocol outlines a method for assessing the stability of your this compound nanoparticle formulation over time and under different storage conditions.

Materials:

  • This compound nanoparticle dispersion

  • Appropriate storage containers (e.g., glass vials)

  • Temperature-controlled environments (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

Procedure:

  • Initial Characterization: Immediately after preparation, measure the initial particle size, PDI, and zeta potential of the nanoparticle dispersion. Also, record the visual appearance.

  • Sample Aliquoting: Aliquot the nanoparticle dispersion into separate vials for each storage condition and time point to avoid repeated sampling from the same container.

  • Storage: Place the vials in the different temperature-controlled environments.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 7, 14, and 30 days), remove one vial from each storage condition.

  • Equilibration and Measurement: Allow the samples to equilibrate to room temperature. Visually inspect for any signs of aggregation or precipitation. Then, measure the particle size, PDI, and zeta potential.

  • Data Analysis: Plot the changes in particle size, PDI, and zeta potential as a function of time for each storage condition to determine the stability of your formulation.

Visualizations

Aggregation_Causes cluster_formulation Formulation & Process Parameters cluster_storage Storage & Handling Formulation Suboptimal Lipid/Surfactant Ratio Aggregation Nanoparticle Aggregation Formulation->Aggregation pH Inappropriate pH pH->Aggregation Ionic_Strength High Ionic Strength Ionic_Strength->Aggregation Homogenization Inefficient Homogenization Homogenization->Aggregation Temperature Temperature Fluctuations Temperature->Aggregation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation Mechanical_Stress Mechanical Stress Mechanical_Stress->Aggregation

Caption: Key factors leading to the aggregation of this compound-based nanoparticles.

Troubleshooting_Workflow Start Aggregation Observed (Cloudiness, Precipitation) Check_Formulation Review Formulation Parameters (Lipid/Surfactant Ratio) Start->Check_Formulation Optimize_Formulation Optimize Component Ratios Check_Formulation->Optimize_Formulation Suboptimal Check_Process Evaluate Process Parameters (Homogenization, Temperature) Check_Formulation->Check_Process Optimal Optimize_Formulation->Check_Process Optimize_Process Refine Homogenization & Temp. Control Check_Process->Optimize_Process Suboptimal Check_Buffer Assess Dispersion Medium (pH, Ionic Strength) Check_Process->Check_Buffer Optimal Optimize_Process->Check_Buffer Optimize_Buffer Adjust pH & Lower Ionic Strength Check_Buffer->Optimize_Buffer Suboptimal Check_Storage Examine Storage Conditions (Temp., Cryoprotectants) Check_Buffer->Check_Storage Optimal Optimize_Buffer->Check_Storage Optimize_Storage Implement Controlled Temp. & Cryoprotection Check_Storage->Optimize_Storage Suboptimal Stable_NPs Stable Nanoparticle Dispersion Check_Storage->Stable_NPs Optimal Optimize_Storage->Stable_NPs

Caption: A systematic workflow for troubleshooting aggregation in this compound nanoparticles.

References

Technical Support Center: Stabilizing Myristoleyl Oleate Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and stability issues in cosmetic preparations containing Myristoleyl Oleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in cosmetic preparations?

This compound is a wax ester that functions as an emollient and co-emulsifier in cosmetic formulations. Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, allows it to impart a smooth, lubricious feel to the skin and contribute to the stability of emulsions. It is often used in creams, lotions, and other skincare products to reduce tackiness while maintaining desirable rheological properties.

Q2: What are the common signs of instability in a cosmetic emulsion containing this compound?

Instability in emulsions can manifest in several ways:

  • Creaming: The formation of a concentrated layer of the dispersed phase (oil droplets) at the top of the emulsion. This is often reversible with gentle mixing.

  • Sedimentation: The settling of the dispersed phase at the bottom of the container.

  • Flocculation: The clumping of dispersed droplets into loose aggregates, which can give the product a curdled appearance. This can sometimes be reversed by agitation.

  • Coalescence: The irreversible merging of small droplets into larger ones, leading to visible oil separation or breaking of the emulsion.

  • Phase Separation: The complete separation of the oil and water phases into distinct layers.

Q3: What are the primary causes of phase separation in emulsions?

Phase separation is a sign of emulsion instability and can be caused by several factors, including:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system.

  • Insufficient emulsifier concentration.

  • Improper processing parameters (e.g., mixing speed, temperature).

  • Incompatible ingredients in the formulation.

  • Changes in pH.

  • Extreme temperature fluctuations during storage or transport.

Troubleshooting Guide: Phase Separation in this compound Formulations

This guide provides a systematic approach to identifying and resolving common issues leading to phase separation.

Issue 1: Emulsion shows signs of creaming or initial separation.

Possible Cause: Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system. Every oil or blend of oils has a required HLB for optimal emulsification.

Troubleshooting Steps:

  • Determine the Required HLB of your oil phase. Since a specific HLB value for this compound is not universally established and can be influenced by other lipids in your formulation, an experimental determination is the most accurate approach.[1]

  • Adjust your emulsifier blend. Use a combination of a low-HLB and a high-HLB emulsifier to achieve the experimentally determined required HLB. The proportions of each emulsifier can be calculated using the following formula: % of Emulsifier A = 100 * (X - HLB of B) / (HLB of A - HLB of B) Where:

    • A is the high-HLB emulsifier

    • B is the low-HLB emulsifier

    • X is the desired HLB of the blend[1]

  • Prepare a series of small test emulsions with varying emulsifier blend ratios around the calculated required HLB to identify the optimal ratio for stability.[1]

Experimental Protocol: Determining the Required HLB of an Oil Phase

This protocol allows for the experimental determination of the required HLB for your specific oil phase containing this compound.

Materials:

  • Your complete oil phase (including this compound and any other lipids).

  • A pair of emulsifiers with the same chemical type but different HLB values (e.g., a low-HLB sorbitan (B8754009) ester like Sorbitan Oleate (HLB ≈ 4.3) and a high-HLB polysorbate like Polysorbate 80 (HLB = 15.0)).

  • Your aqueous phase.

  • Beakers, homogenizer, and other standard laboratory equipment for emulsion preparation.

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., in increments of 1.0 HLB unit).[1]

  • For each HLB value, prepare a small batch of your emulsion using a consistent total emulsifier concentration (a good starting point is 15-20% of the oil phase weight).[1]

  • Ensure your standard emulsion preparation procedure is followed precisely for all test batches (e.g., heating oil and water phases to the same temperature, consistent homogenization time and speed).

  • Visually assess the stability of each emulsion immediately after preparation and after a set period (e.g., 24 hours, 1 week) at room temperature. Look for signs of creaming, coalescence, or separation.

  • The emulsion that exhibits the best stability (i.e., remains uniform for the longest period) corresponds to the required HLB of your oil phase.[1]

Issue 2: Emulsion appears grainy or exhibits coalescence even with the correct HLB.

Possible Cause: Insufficient energy input during emulsification or improper processing temperatures.

Troubleshooting Steps:

  • Optimize Homogenization:

    • Increase mixing speed or time: Insufficient shear can result in large oil droplets that are prone to coalescence.

    • Evaluate your homogenizer: Ensure it is appropriate for the batch size and viscosity of your formulation.

  • Control Temperature:

    • Heat both oil and water phases to the same temperature (typically 70-75°C) before combining to ensure all components are fully melted and miscible.

    • Cool the emulsion with gentle, continuous stirring. Rapid or uneven cooling can lead to the crystallization of waxy components and destabilize the emulsion.

Issue 3: Emulsion is stable initially but separates over time or after exposure to temperature changes.

Possible Cause: Insufficient stabilization of the emulsion structure.

Troubleshooting Steps:

  • Increase Emulsifier Concentration: The initial amount may be insufficient to maintain a stable interfacial film around the oil droplets long-term.

  • Incorporate a Stabilizer: Add a polymer or gum (e.g., xanthan gum, carbomer) to the aqueous phase to increase its viscosity. This slows the movement of oil droplets, hindering coalescence.

  • Conduct Stability Testing: Subject your formulation to accelerated stability testing to predict its long-term shelf life.

Key Experimental Protocols for Stability Assessment

Protocol 1: Viscosity Measurement

Objective: To quantify the flow behavior of the emulsion and detect changes over time or under stress.

Equipment: Rotational viscometer or rheometer.

Methodology:

  • Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed based on the expected viscosity.

  • Immerse the spindle into the sample, ensuring it is at the correct depth and free of air bubbles.

  • Allow the reading to stabilize before recording the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Measure viscosity at different shear rates to characterize the rheological behavior (e.g., shear-thinning).

  • Compare the viscosity of fresh samples to those that have undergone stability testing. A significant change can indicate instability.

Data Presentation: Example Viscosity Data

Sample IDInitial Viscosity (cP at 25°C)Viscosity after 4 weeks at 40°C (cP)% Change
Formulation A15,00014,500-3.3%
Formulation B16,00012,000-25.0%
Protocol 2: Particle Size Analysis

Objective: To measure the size distribution of the oil droplets in the emulsion. An increase in particle size over time is a direct indicator of coalescence.

Equipment: Laser diffraction particle size analyzer.

Methodology:

  • Properly dilute the emulsion sample in a suitable dispersant (e.g., deionized water for an O/W emulsion) to achieve the optimal obscuration level for the instrument.

  • Ensure the sample is well-mixed before measurement.

  • Perform the measurement according to the instrument's operating procedure.

  • Analyze the particle size distribution, paying attention to the mean droplet size (e.g., D(v,0.5)) and the presence of any larger particle populations.

  • Compare the particle size of fresh samples to those that have undergone stability testing.

Data Presentation: Example Particle Size Data

Sample IDInitial Mean Droplet Size (µm)Mean Droplet Size after Freeze-Thaw (µm)Observation
Formulation A1.51.6Stable
Formulation B1.85.2Coalescence
Protocol 3: Freeze-Thaw Cycle Testing

Objective: To assess the emulsion's stability against extreme temperature fluctuations that may occur during shipping and storage.

Methodology:

  • Place a sample of the emulsion in a freezer at approximately -10°C to -20°C for 24 hours.

  • Remove the sample and allow it to thaw at room temperature (around 25°C) for 24 hours.

  • This completes one cycle. A minimum of three cycles is recommended.

  • After each cycle, visually inspect the sample for signs of phase separation, crystallization, or changes in texture.

  • After the final cycle, perform quantitative analysis (viscosity, particle size) and compare the results to a control sample stored at room temperature.

Visualizing Troubleshooting and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Phase Separation start Phase Separation Observed check_hlb Is the HLB of the emulsifier system correct? start->check_hlb determine_hlb Experimentally Determine Required HLB check_hlb->determine_hlb No check_processing Are processing parameters (mixing, temperature) optimal? check_hlb->check_processing Yes adjust_hlb Adjust Emulsifier Blend determine_hlb->adjust_hlb adjust_hlb->start optimize_processing Optimize Homogenization & Temperature Control check_processing->optimize_processing No check_stabilizer Is there sufficient emulsion stabilization? check_processing->check_stabilizer Yes optimize_processing->start add_stabilizer Increase Emulsifier Conc. or Add a Stabilizer check_stabilizer->add_stabilizer No stable_emulsion Stable Emulsion Achieved check_stabilizer->stable_emulsion Yes add_stabilizer->start

Caption: Troubleshooting workflow for addressing phase separation.

G cluster_1 Experimental Workflow for Emulsion Stability Testing prepare_emulsion Prepare Emulsion Batches initial_analysis Initial Analysis: - Viscosity - Particle Size - Visual Appearance prepare_emulsion->initial_analysis stability_conditions Subject to Stability Conditions: - Accelerated (e.g., 40°C) - Freeze-Thaw Cycles initial_analysis->stability_conditions periodic_analysis Periodic Analysis During Stability Testing stability_conditions->periodic_analysis final_analysis Final Analysis at End of Study periodic_analysis->final_analysis compare_results Compare with Initial Data and Control Sample final_analysis->compare_results assess_stability Assess Long-Term Stability compare_results->assess_stability

Caption: Workflow for conducting emulsion stability testing.

References

Technical Support Center: Enhancing the Aqueous Solubility of Myristoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental solubilization of Myristoleyl Oleate in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound is a long-chain fatty acid ester, specifically a wax ester, with a large, nonpolar hydrocarbon structure. This makes it highly lipophilic (fat-loving) and consequently, extremely hydrophobic (water-fearing). Its chemical structure results in very poor water solubility, estimated to be as low as 4.927 x 10⁻¹⁰ mg/L at 25°C. To dissolve in water, the strong hydrogen bonds between water molecules would need to be broken to create a cavity for the large lipid molecule, which is an energetically unfavorable process.

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

A2: The most effective techniques for increasing the aqueous solubility of highly lipophilic compounds like this compound involve the use of formulation technologies that encapsulate or otherwise associate with the lipid to increase its dispersibility in water. The primary methods include:

  • Surfactant-based systems: Utilizing surfactants to form micelles or emulsions that can encapsulate this compound.

  • Cyclodextrin (B1172386) complexation: Forming inclusion complexes where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.

  • Lipid-based nanoparticle systems: Formulating this compound into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).

Q3: How do I choose the right solubilization technique for my experiment?

A3: The choice of technique depends on several factors, including the desired final concentration of this compound, the intended application (e.g., in vitro cell culture, in vivo animal studies), required stability, and acceptable excipients.

  • For quick, small-scale solubilization for in vitro assays, surfactant-based methods or cyclodextrin complexation are often suitable.

  • For in vivo applications or controlled-release studies, lipid nanoparticle formulations (SLNs and NLCs) are generally preferred due to their better stability and biocompatibility.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in an aqueous solution at which micelles begin to form.[1] Below the CMC, surfactant molecules exist as individual monomers. Above the CMC, they self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell.[1] For solubilizing this compound, it is crucial to work with surfactant concentrations above the CMC, as the hydrophobic core of the micelles is what encapsulates the lipophilic this compound, allowing it to be dispersed in the aqueous phase.[2]

Q5: What is a phase solubility diagram and how is it used for cyclodextrin complexation?

A5: A phase solubility diagram is a graphical representation of the solubility of a guest molecule (in this case, this compound) as a function of the concentration of a complexing agent (cyclodextrin).[3] By measuring the increase in the solubility of this compound with increasing concentrations of a cyclodextrin, you can determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2) and its stability constant (Kc).[3] This information is vital for understanding the efficiency of the complexation and for preparing solutions with a known concentration of solubilized this compound.

Troubleshooting Guides

Issue 1: Precipitation or Phase Separation of this compound After Initial Solubilization
Potential Cause Troubleshooting Steps
Surfactant concentration is below the Critical Micelle Concentration (CMC). Ensure the surfactant concentration is well above its known CMC. If the CMC is unknown for your experimental conditions (e.g., specific buffer, temperature), consider determining it experimentally. Increase the surfactant concentration and observe if the solution stabilizes.
Insufficient surfactant to lipid ratio. There may not be enough surfactant micelles to encapsulate the amount of this compound added. Try increasing the surfactant concentration or decreasing the amount of this compound to achieve a more stable formulation.
Temperature fluctuations. The solubility of both the lipid and the surfactant can be temperature-dependent. Ensure your formulation is stored at a constant temperature. For some non-ionic surfactants, solubility decreases with increasing temperature, which can lead to phase separation.
Instability of the emulsion/micellar system over time (Ostwald ripening or coalescence). This is common in emulsions. Consider using a combination of surfactants (e.g., a non-ionic and an ionic surfactant) to improve interfacial stability. For long-term stability, lipid nanoparticle formulations are generally more robust.
pH of the aqueous phase. The pH can affect the charge and stability of certain surfactants and may influence the overall stability of the formulation. Ensure the pH of your aqueous system is controlled and appropriate for the chosen surfactant.
Issue 2: Low Encapsulation Efficiency or Drug Loading in Lipid Nanoparticles (SLNs/NLCs)
Potential Cause Troubleshooting Steps
Poor solubility of this compound in the solid lipid matrix (for SLNs). This compound is a liquid at room temperature and would be used as the liquid lipid component in NLCs. For SLNs, if you are encapsulating another active, ensure it has good solubility in the molten solid lipid. For NLCs, the ratio of solid to liquid lipid is critical.
Expulsion of the liquid lipid (this compound) during lipid crystallization. This can occur during the cooling step of nanoparticle preparation, especially with highly ordered solid lipids. Optimize the cooling rate (e.g., rapid cooling by dispersing in a cold aqueous phase). Using a mixture of solid lipids can create imperfections in the crystal lattice, providing more space for the liquid lipid.
Inappropriate surfactant selection or concentration. The surfactant must effectively stabilize the lipid nanoparticles during their formation and prevent aggregation. Screen different surfactants (e.g., Poloxamer 188, Tween 80) and optimize their concentration (typically 0.5-5% w/w).[4]
Suboptimal homogenization/sonication parameters. The energy input during homogenization or sonication is crucial for reducing particle size and ensuring efficient encapsulation. Optimize the speed and duration of high-shear homogenization and the power and time for ultrasonication.
Issue 3: Inconsistent or Large Particle Size of Lipid Nanoparticles
Potential Cause Troubleshooting Steps
Particle aggregation. This can be due to insufficient surfactant concentration or an inappropriate surfactant. Ensure adequate surfactant is used to cover the surface of the nanoparticles. The choice of surfactant can also influence the surface charge (zeta potential), which affects colloidal stability.
Inefficient particle size reduction. Increase the homogenization speed/time or sonication power/time. For smaller and more uniform particles, consider using high-pressure homogenization.
Lipid recrystallization and particle growth during storage. This is a known stability issue with SLNs. NLCs, which contain a liquid lipid like this compound, are generally more stable against this as the disordered lipid matrix is less prone to recrystallization. Store formulations at a constant, cool temperature.

Quantitative Data Summary

Disclaimer: Specific experimental data for the solubility of this compound in various solubilization systems is limited in publicly available literature. The following tables provide representative data for structurally similar long-chain fatty acid esters or general lipid nanoparticle formulations to serve as a starting point for experimental design.

Table 1: Representative Solubility Enhancement using Surfactants

SurfactantConcentration (% w/v)Model LipidSolubility Enhancement (fold increase)Reference Compound
Tween 801%Oleic Acid~5General knowledge
Polysorbate 202%Poorly soluble drug>10[5]
Sodium Lauryl Sulfate1%Poorly soluble drug>20[5]

Table 2: Representative Data for Cyclodextrin Inclusion Complexation

CyclodextrinStoichiometry (Lipid:CD)Stability Constant (Kc) (M⁻¹)Model LipidReference
β-Cyclodextrin1:1150 - 500Cholesterol[6]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1500 - 2000Poorly soluble drugs[7]
Methyl-β-Cyclodextrin (M-β-CD)1:1> 2000Poorly soluble drugs[8]

Table 3: Typical Formulation Parameters for Solid Lipid Nanoparticles (SLNs)

ParameterTypical RangeNotes
Solid Lipid Concentration 1 - 10% (w/v)e.g., Glyceryl monostearate, Precirol® ATO 5
Surfactant Concentration 0.5 - 5% (w/v)e.g., Tween 80, Poloxamer 188
Particle Size 100 - 400 nmDependent on homogenization method and parameters.
Zeta Potential -10 to -30 mVFor non-ionic surfactants, indicating good colloidal stability.
Encapsulation Efficiency 70 - 95%Highly dependent on the lipid matrix and the encapsulated compound.

Table 4: Typical Formulation Parameters for Nanostructured Lipid Carriers (NLCs) with a Liquid Lipid

ParameterTypical RangeNotes
Total Lipid Concentration 5 - 20% (w/v)
Liquid Lipid (e.g., this compound) Ratio 10 - 30% of total lipidThe ratio of solid to liquid lipid is a critical parameter to optimize.[9]
Surfactant Concentration 0.5 - 5% (w/v)e.g., Tween 80, Poloxamer 188
Particle Size 100 - 300 nmOften smaller and more stable than SLNs.
Zeta Potential -15 to -35 mV
Drug Loading 1 - 10%Generally higher than SLNs due to the disordered lipid matrix.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Surfactant (Micellar Solubilization)

Objective: To prepare a clear aqueous dispersion of this compound using a surfactant.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, Polysorbate 20, or Poloxamer 188)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath or heating block

Methodology:

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in the aqueous buffer at a concentration at least 10-fold higher than its known CMC. For example, prepare a 5% (w/v) Tween 80 solution.

  • Aliquot Surfactant Solution: In a glass vial, place the desired volume of the surfactant solution.

  • Add this compound: While stirring the surfactant solution, add the desired amount of this compound dropwise. A starting point could be a 10:1 surfactant to lipid ratio by weight.

  • Heating and Mixing: Gently heat the mixture to a temperature slightly above the melting point of this compound (if it is solid at room temperature) while continuing to stir. This will facilitate the partitioning of the lipid into the micelles. A temperature of 40-50°C is often sufficient.

  • Equilibration: Continue stirring for 1-2 hours to ensure complete solubilization and equilibration.

  • Observation: The final formulation should be a clear or slightly opalescent, homogenous dispersion. The absence of visible oil droplets or phase separation indicates successful solubilization.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Homogenization

Objective: To formulate this compound into NLCs for enhanced aqueous dispersibility and stability.

Materials:

  • This compound (liquid lipid)

  • Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Tween 80 or Poloxamer 188)

  • Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator (optional)

  • Magnetic stirrer with heating plate

Methodology:

  • Prepare Lipid Phase: Weigh the solid lipid and this compound (e.g., in a 70:30 ratio) into a glass beaker. Heat the mixture on a hot plate to about 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.

  • Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant in deionized water (e.g., 2% w/v Tween 80). Heat this aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer. Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • Particle Size Reduction (Optional): For smaller particle sizes, the hot pre-emulsion can be further processed using a probe sonicator.

  • NLC Formation: Quickly disperse the hot pre-emulsion into a larger volume of cold deionized water (2-4°C) under gentle stirring. The rapid cooling of the lipid droplets causes the solid lipid to recrystallize around the liquid this compound, forming the NLCs.

  • Characterization: The resulting NLC dispersion should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free this compound from the NLCs (e.g., by ultracentrifugation) and quantifying the amount in each fraction.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_process Processing cluster_final Final Product & Characterization A Lipid Phase (this compound + Solid Lipid) C Heating (Above lipid melting point) A->C B Aqueous Phase (Water + Surfactant) B->C D High-Shear Homogenization (Pre-emulsion) C->D Combine phases E Rapid Cooling (Dispersion in cold water) D->E F NLC Dispersion E->F G Characterization (Size, Zeta, EE%) F->G

Caption: Workflow for the preparation of this compound-loaded Nanostructured Lipid Carriers (NLCs).

troubleshooting_logic Start Experiment: Solubilize this compound Problem Observe Precipitation or Phase Separation Start->Problem CheckCMC Is Surfactant Concentration > CMC? Problem->CheckCMC CheckRatio Is Surfactant:Lipid Ratio Sufficient? CheckCMC->CheckRatio Yes IncreaseSurfactant Action: Increase Surfactant Concentration CheckCMC->IncreaseSurfactant No CheckTemp Is Temperature Stable? CheckRatio->CheckTemp Yes AdjustRatio Action: Increase Surfactant or Decrease Lipid CheckRatio->AdjustRatio No ControlTemp Action: Maintain Constant Temperature CheckTemp->ControlTemp No Success Stable Dispersion CheckTemp->Success Yes IncreaseSurfactant->CheckCMC Failure Problem Persists: Consider Alternative Technique (e.g., NLCs) IncreaseSurfactant->Failure AdjustRatio->CheckRatio AdjustRatio->Failure ControlTemp->CheckTemp ControlTemp->Failure Success->Start New Experiment

Caption: Logical workflow for troubleshooting precipitation issues when solubilizing this compound.

References

Identifying and quantifying impurities in Myristoleyl oleate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Myristoleyl oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to find in a Myristoleyl oleate sample?

A1: Impurities in this compound can be categorized into two main types: process-related impurities and degradation products.

  • Process-Related Impurities: These originate from the manufacturing process and include:

    • Residual Starting Materials: Unreacted myristic acid and oleic acid.

    • Other Fatty Acids and Esters: Commercial oleic acid is often derived from natural sources and can contain other fatty acids like palmitic acid, stearic acid, and linoleic acid. These can be present as free fatty acids or as their corresponding myristyl esters.

    • Catalyst Residues: Trace amounts of catalysts used during the esterification reaction may be present.

  • Degradation Products: These form over time due to exposure to heat, light, or oxygen. The double bond in the oleate moiety is particularly susceptible to oxidation.

    • Primary Oxidation Products: Primarily hydroperoxides.

    • Secondary Oxidation Products: Aldehydic compounds, such as malondialdehyde, which form from the breakdown of hydroperoxides.

Q2: Which analytical technique is best for identifying and quantifying impurities in this compound?

A2: The choice of analytical technique depends on the specific impurity and the goal of the analysis (identification vs. routine quantification). The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a detector like a Mass Spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and thermally stable impurities. High-Temperature GC (HTGC) is particularly well-suited for analyzing intact wax esters like this compound. MS detection provides detailed structural information, aiding in the unambiguous identification of unknown peaks.[1][2]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is advantageous for a broad range of wax esters, including those that are not suitable for GC due to high molecular weight or thermal instability. Sample preparation is often simpler than for GC analysis.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and structural elucidation of unknown or unexpected impurities, especially degradation products that may not be volatile.

Below is a decision tree to help select the appropriate method.

start Start: Need to analyze This compound impurities q1 Goal: Structural ID of unknowns or routine QC? start->q1 gcms GC-MS / HTGC-MS q1->gcms Structural ID q2 Are analytes thermally stable and volatile? q1->q2 Routine QC hplc HPLC-ELSD / HPLC-CAD q2->gcms Yes q2->hplc No / Unknown

Caption: Decision tree for analytical method selection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using Gas Chromatography (GC).

GC Analysis Troubleshooting

Issue 1: Peak Tailing for Fatty Acid Impurities

  • Symptom: Asymmetrical peaks with a "tail" extending to the right. This is common for residual free fatty acids.

  • Potential Causes & Solutions:

Potential Cause Solution
Active Sites in the System Active sites in the injector liner (especially glass wool) or the column can interact with polar analytes like free fatty acids. Solution: Use a deactivated liner and ensure the column is in good condition. Consider derivatizing the free fatty acids to their less polar methyl esters (FAMEs).[4]
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Column Temperature Too Low Insufficient thermal energy can lead to poor analyte mobility. Solution: Increase the column or oven temperature, but do not exceed the column's maximum operating temperature.[4]
Incorrect Stationary Phase Using a nonpolar column for polar analytes can result in poor peak shape. Solution: While nonpolar columns are used for wax esters, derivatization to FAMEs can improve compatibility. For free fatty acids, a more polar column might be considered if they are the primary analytes of interest.

Issue 2: Ghost Peaks or Carryover

  • Symptom: Peaks appearing in blank runs that correspond to analytes from a previous injection.

  • Potential Causes & Solutions:

Potential Cause Solution
High-Boiling Point Residue This compound and other long-chain esters can be retained in the injector or at the front of the column. Solution: Increase the injector temperature and ensure the final oven temperature in the program is high enough and held for a sufficient time to elute all components. Regular injector maintenance is crucial.[2]
Septum Bleed Particles from a degrading septum can enter the inlet and cause extraneous peaks. Solution: Replace the septum regularly and use high-quality septa.
Contaminated Syringe The syringe may not be adequately cleaned between injections. Solution: Implement a rigorous syringe washing procedure with an appropriate solvent.

Issue 3: Poor Sensitivity or No Peaks

  • Symptom: Peaks are much smaller than expected, or no peaks are observed after the solvent front.

  • Potential Causes & Solutions:

Potential Cause Solution
System Leaks Leaks in the carrier gas line or at the injector can prevent the sample from reaching the detector. Solution: Perform a leak check of the system and tighten or replace fittings as necessary.[4]
Incorrect Column Installation If the column is positioned too high in the injector, the sample may not be properly introduced. Solution: Reinstall the column according to the manufacturer's instructions.[5]
Injector Temperature Too Low The sample may not be volatilizing properly in the inlet. Solution: Increase the injector temperature, ensuring it is appropriate for the high-boiling nature of wax esters.[4]
Detector Malfunction For a Flame Ionization Detector (FID), the flame may be extinguished. For an MS, there could be a source or detector issue. Solution: Check the detector status. For an FID, ensure gas flows are correct and re-ignite the flame. For an MS, check tuning and diagnostics.

Quantitative Data Summary

The following tables provide typical quantitative data relevant to the analysis of this compound.

Table 1: Typical Fatty Acid Impurities in Commercial Oleic Acid and their Method Detection/Quantification Limits by HPLC-CAD.

Impurity (Fatty Acid)Typical Concentration Range in Oleic AcidLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Myristic AcidVaries0.0060.032
Palmitic AcidVaries0.0080.035
Palmitoleic AcidVaries0.0070.033
Stearic AcidVaries0.010.04
Linoleic AcidVaries0.0080.036
Linolenic AcidVaries0.010.04
Arachidic AcidVaries0.020.06
Behenic AcidVaries0.10.22
Data adapted from a study on oleic acid analysis by HPLC-CAD.[6] The concentration of these fatty acids as impurities in this compound will depend on the purity of the starting materials.

Table 2: Typical Levels of Oxidation Products in this compound Under Controlled Oxidative Stress.

Degradation Product TypeTypical Concentration Range
Primary Oxidation Products (Hydroperoxides)50 - 200 µg/g
Secondary Oxidation Products (e.g., Aldehydes)80 - 150 µg/g (during extended storage)
Data derived from accelerated aging studies.[7] These values are dependent on storage conditions and the presence of antioxidants.

Experimental Protocols

Protocol 1: High-Temperature GC-MS (HTGC-MS) for Purity Profiling

This protocol outlines a general method for the analysis of intact this compound and related ester impurities.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve sample in a suitable solvent (e.g., hexane or isooctane) to a known concentration (e.g., 1 mg/mL). p2 Add internal standard (e.g., a different wax ester not present in the sample). p1->p2 p3 Vortex to mix thoroughly. p2->p3 g1 Inject 1 µL of the prepared sample into the GC-MS. p3->g1 g2 Separate compounds on a high-temperature stable column (e.g., DB-5HT). g1->g2 g3 Use a temperature program ramping up to ~380-400°C. g2->g3 g4 Detect ions using MS in full scan mode. g3->g4 d1 Identify peaks by comparing mass spectra to libraries and retention times to standards. g4->d1 d2 Quantify impurities by integrating peak areas relative to the internal standard. d1->d2

Caption: General workflow for HTGC-MS analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Injector: High-temperature split/splitless inlet, operated at 380°C.

  • Column: High-temperature capillary column with a polydimethylsiloxane-based stationary phase (e.g., DB-1HT, DB-5HT), 15-30 m length, 0.25 mm I.D., 0.1 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 380°C at 15°C/minute.

    • Hold at 380°C for 10-15 minutes.[2]

  • MS Detector:

    • Transfer line temperature: 380°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 50-800.

  • Identification: Compare mass spectra with a reference library (e.g., NIST) and retention times with authentic standards.

  • Quantification: Use an internal standard (e.g., cholesteryl oleate) and create a calibration curve for known impurities.

Protocol 2: HPLC-ELSD for Impurity Quantification

This protocol is suitable for quantifying a broad range of impurities, including those that are not volatile or are thermally sensitive.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like a chloroform/methanol mixture to a known concentration (e.g., 2-5 mg/mL).[1]

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 or C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A C30 column can provide better separation for long-chain esters.[3]

  • Mobile Phase: A gradient of non-polar and polar organic solvents is typically used. For example:

    • Mobile Phase A: Methanol

    • Mobile Phase B: Chloroform or a mixture of other organic solvents like acetone.

  • Gradient Program: A gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 30-60 minutes. The exact gradient should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Settings:

    • Nebulizer Temperature: Adjusted based on the mobile phase volatility.

    • Evaporator Temperature: Adjusted to ensure complete solvent evaporation without losing the analyte.

    • Gas Flow (Nitrogen): Typically 1.5 - 2.5 L/min.

  • Quantification: Peak areas are used for quantification. Since the ELSD response can be non-linear, it is crucial to generate a calibration curve for each impurity across the expected concentration range.[1]

References

Validation & Comparative

A Comparative Analysis of Myristoleyl Oleate and Oleic Acid as Skin Permeation Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the transdermal delivery of therapeutic agents. To overcome this, permeation enhancers are often incorporated into topical and transdermal formulations. Among these, fatty acids and their esters are a well-established class of enhancers. This guide provides a comparative analysis of two such molecules: oleic acid, a widely studied unsaturated fatty acid, and Myristoleyl oleate (B1233923), a less-documented ester. This comparison aims to provide researchers and formulation scientists with a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

While extensive data exists for oleic acid, there is a notable lack of direct experimental studies quantifying the skin permeation enhancement effects of Myristoleyl oleate. Therefore, this guide will present the robust data available for oleic acid and provide a theoretical analysis of this compound's potential based on its chemical structure and the known properties of related compounds.

Mechanism of Action

Oleic Acid:

Oleic acid is one of the most extensively studied skin permeation enhancers. Its primary mechanism of action involves the disruption of the highly ordered lipid structure of the stratum corneum.[1][2] This disruption is believed to occur through two main processes:

  • Lipid Fluidization: Oleic acid inserts itself into the intercellular lipid matrix of the stratum corneum, increasing the fluidity of the lipid bilayers. This change from a well-ordered gel phase to a more disordered liquid crystalline phase reduces the diffusional resistance of the stratum corneum, allowing drug molecules to pass through more easily.[3][4]

  • Phase Separation: Oleic acid can induce phase separation within the stratum corneum lipids, creating separate, oleic acid-rich domains.[1][4] These domains are more fluid and permeable than the surrounding endogenous lipids, effectively creating "pores" or pathways for drug diffusion.[1]

Ultrastructural studies have shown that oleic acid treatment leads to marked alterations in the stratum corneum, including the formation of lacunae (small spaces) within the intercellular lipid bilayers.[2]

This compound:

As a lipophilic ester, this compound is expected to partition into the stratum corneum. It is suggested that its long-chain structure may contribute to enhanced skin penetration.[5] It likely acts as an emollient, forming a film on the skin's surface to prevent water loss and improve suppleness.[5] Its mechanism as a permeation enhancer would likely involve the disruption of the stratum corneum's lipid organization, similar to other fatty acid esters like isopropyl myristate. This could involve increasing lipid fluidity and reducing the diffusional resistance of the skin barrier. However, without experimental data, the extent of this effect compared to oleic acid remains speculative.

Quantitative Comparison of Permeation Enhancement

A direct quantitative comparison is challenging due to the lack of specific permeation enhancement data for this compound. The following table summarizes representative data for oleic acid's ability to enhance the permeation of various drugs.

Table 1: In Vitro Permeation Enhancement Data for Oleic Acid

DrugModelEnhancer ConcentrationEnhancement Ratio (ER) / FluxReference
MeloxicamTransdermal Patch20% (w/w)Flux: 84.405 µg/cm²/h, ER: 1.070[6]
Alfuzosin Hydrochloride2% Carbopol gel2.5%Lowest skin content (342.33 µg/gm)[7]
Nitrendipine (B1678957)Not specifiedNot specifiedHighest permeability coefficient among enhancers tested[8]
Diclofenac DiethylamineNot specified0.75%Faster initial permeation compared to oleyl alcohol[3][4]
5-FluorouracilSaturated aqueous solution with 5% OA in PG5% in Propylene (B89431) GlycolModerately successful enhancement[9]
EstradiolSaturated aqueous solution with 5% OA in PG5% in Propylene Glycol>10-fold initial enhancement, decreasing to 3-fold[9]

Note: Enhancement Ratio (ER) is the factor by which the enhancer increases the drug permeation compared to a control without the enhancer.

Experimental Protocols

The in vitro Franz diffusion cell system is the gold standard for evaluating the skin permeation of topically applied substances.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To compare the permeation-enhancing effects of this compound and oleic acid on a model drug.

2. Materials:

  • Vertical Franz diffusion cells[10][11]
  • Excised human or animal skin (e.g., porcine ear skin, rat skin)[12]
  • Model drug (e.g., ketoprofen, ibuprofen, diclofenac)
  • This compound
  • Oleic acid
  • Solvent for formulation (e.g., propylene glycol, ethanol)
  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a solubilizing agent like polysorbate 80 to maintain sink conditions)
  • High-performance liquid chromatography (HPLC) system for drug quantification[11]

3. Skin Preparation:

  • Thaw frozen skin at room temperature.
  • Excise the skin and remove any subcutaneous fat and connective tissue.
  • Cut the skin into sections suitable for mounting on the Franz diffusion cells.
  • Equilibrate the skin sections in PBS for 30 minutes before mounting.

4. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[13]
  • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.
  • Maintain the temperature of the receptor solution at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.[13]
  • Stir the receptor solution continuously with a magnetic stir bar.

5. Formulation Preparation:

  • Prepare three formulations:
  • Control: Model drug in the chosen solvent.
  • Test 1: Model drug with a specified concentration of oleic acid in the solvent.
  • Test 2: Model drug with the same concentration of this compound in the solvent.

6. Permeation Study:

  • Apply a precise amount of each formulation to the surface of the skin in the donor compartment.
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[11]

7. Sample Analysis:

  • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.[11]

8. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point.
  • Plot the cumulative amount of drug permeated versus time.
  • Determine the steady-state flux (Jss) from the linear portion of the plot.
  • Calculate the permeability coefficient (Kp).
  • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulations with enhancers by the flux of the control formulation.

Visualizations

G cluster_0 Stratum Corneum (SC) SC_Lipids Highly Ordered Intercellular Lipids Disrupted_Lipids Disordered/Fluidized Lipid Bilayers SC_Lipids->Disrupted_Lipids Fluidization Phase_Separation Formation of Enhancer-Rich Domains SC_Lipids->Phase_Separation Induces Permeation Enhanced Drug Permeation Disrupted_Lipids->Permeation Phase_Separation->Permeation Enhancer Oleic Acid Application Enhancer->SC_Lipids Interaction Drug Topically Applied Drug Drug->Disrupted_Lipids Increased Diffusion Drug->Phase_Separation Increased Partitioning Viable_Epidermis Viable Epidermis Permeation->Viable_Epidermis

Caption: Mechanism of Oleic Acid as a Skin Permeation Enhancer.

G Start Start Skin_Prep Prepare Skin Membrane Start->Skin_Prep Franz_Setup Mount Skin in Franz Diffusion Cell Skin_Prep->Franz_Setup Formulation_App Apply Formulation to Donor Compartment Franz_Setup->Formulation_App Sampling Collect Samples from Receptor Compartment at Time Intervals Formulation_App->Sampling Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Data_Analysis Calculate Flux and Enhancement Ratio Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vitro Skin Permeation Study.

Conclusion

Oleic acid is a well-characterized and effective skin permeation enhancer that functions by disrupting the lipid barrier of the stratum corneum. Its efficacy has been demonstrated for a variety of drugs in numerous in vitro studies.

In contrast, this compound remains a largely uncharacterized agent in the context of skin permeation enhancement. While its chemical structure suggests it may possess permeation-enhancing properties, likely through a similar mechanism of lipid fluidization, there is a clear and significant lack of experimental data to support this and to allow for a quantitative comparison with oleic acid.

For researchers and formulators, oleic acid represents a reliable choice with a wealth of supporting data. This compound, however, represents an area for future investigation. The experimental protocol outlined in this guide provides a framework for conducting a direct comparative study to elucidate the potential of this compound as a novel skin permeation enhancer. Such research would be invaluable in expanding the palette of enhancers available for the development of effective transdermal drug delivery systems.

References

A Comparative Guide to Validating an HPLC Method for Myristoleyl Oleate Analysis in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Myristoleyl Oleate (B1233923). The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2] Performance is objectively compared against a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), supported by typical experimental data.

Myristoleyl oleate is a wax ester used in various pharmaceutical and cosmetic formulations. Accurate and reliable quantification is crucial for quality control and stability testing. While HPLC is a robust technique for such non-volatile compounds, GC is also a viable, though different, approach.[3][4]

Analytical Methods Overview

Proposed Method: High-Performance Liquid Chromatography (HPLC) This method is ideal for analyzing thermally unstable and non-volatile compounds like this compound without the need for derivatization.[3]

  • System: HPLC with UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

Alternative Method: Gas Chromatography (GC-FID) GC is a powerful technique for fatty acid esters but requires that the analyte be volatile and thermally stable.[5] For large esters, this can be a limitation, but it often provides high resolution.[6]

  • System: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: High-resolution capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 150°C, ramp to 240°C.

  • Detector Temperature: 280°C.

ICH Q2(R1) Validation Workflow

The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose.[7] The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Validation_Workflow start Define Analytical Target Profile (ATP) dev Method Development start->dev protocol Write Validation Protocol dev->protocol sub_params protocol->sub_params specificity Specificity report Validation Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision (Repeatability & Intermediate) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report end Method Implementation report->end sub_params->specificity sub_params->linearity sub_params->accuracy sub_params->precision sub_params->lod_loq sub_params->robustness

Caption: Workflow for analytical method validation as per ICH guidelines.

Comparative Analysis of Validation Parameters

The core performance characteristics of an analytical method are specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

Experimental Protocol:

  • Placebo Analysis: Analyze a placebo (formulation matrix without this compound) to demonstrate a lack of interfering peaks at the analyte's retention time.

  • Forced Degradation: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed sample. The method should demonstrate that the resulting degradation peaks are well-separated from the main analyte peak.

Performance Comparison:

Parameter Proposed HPLC Method Alternative GC-FID Method ICH Q2(R1) Guideline
Peak Purity Index > 0.998 Not Applicable Method should show no significant interference at the analyte's retention time.[8]

| Resolution (Rs) | Rs > 2.0 from nearest peak | Rs > 2.5 from nearest peak | Baseline separation (Rs > 2.0) is generally considered acceptable.[8] |

Linearity and Range

Linearity demonstrates a proportional relationship between the test results and the concentration of the analyte. The range is the interval over which this proportionality, along with suitable accuracy and precision, is maintained.[9]

Experimental Protocol:

  • Prepare Standards: Prepare at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target assay concentration.[9]

  • Analysis: Analyze each standard solution in triplicate.

  • Evaluation: Plot the average response versus concentration and perform a linear regression analysis.

Performance Comparison:

Parameter Proposed HPLC Method Alternative GC-FID Method ICH Q2(R1) Guideline
Correlation Coefficient (r²) > 0.999 > 0.999 Should be > 0.995.[9]

| Range (% of Target Conc.) | 80% - 120% | 80% - 120% | Typically 80-120% for an assay.[9] |

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically assessed using recovery studies.[2]

Experimental Protocol:

  • Spike Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with at least three replicates per level.[7]

  • Analysis: Analyze the prepared samples against a qualified reference standard.

  • Calculation: Calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Performance Comparison:

Parameter Proposed HPLC Method Alternative GC-FID Method ICH Q2(R1) Guideline

| Recovery (%) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 98.0% to 102.0% for an assay.[2] |

Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.[8]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment to assess variability within the laboratory.

Performance Comparison:

Parameter Proposed HPLC Method Alternative GC-FID Method ICH Q2(R1) Guideline
Repeatability (RSD%) ≤ 0.8% ≤ 1.2% RSD should be ≤ 2.0%.[2]

| Intermediate Precision (RSD%) | ≤ 1.5% | ≤ 1.8% | RSD should be ≤ 2.0%.[2] |

Detection Limit (LOD) & Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol: These are often determined based on the signal-to-noise ratio (S/N) of the response.

  • LOD: Concentration at which the S/N ratio is approximately 3:1.

  • LOQ: Concentration at which the S/N ratio is approximately 10:1.

Performance Comparison:

Parameter Proposed HPLC-ELSD Method Alternative GC-FID Method ICH Q2(R1) Guideline
LOD (µg/mL) ~1.5 µg/mL ~0.5 µg/mL The lowest amount detectable.[8]

| LOQ (µg/mL) | ~5.0 µg/mL | ~1.5 µg/mL | The lowest amount quantifiable with acceptable accuracy and precision.[8] |

Note: GC-FID often exhibits higher sensitivity for amenable compounds compared to HPLC with non-UV absorbing analytes requiring detectors like ELSD.[10]

Relationship of Validation Parameters

The ICH validation characteristics are not independent. Accuracy, precision, and linearity are interconnected and collectively define the range of an analytical method. This relationship is crucial for establishing a method's reliability.

Parameter_Relationships Accuracy Accuracy Range Range Accuracy->Range defines lower/upper limits Precision Precision Precision->Range defines lower/upper limits Linearity Linearity Linearity->Range defines interval Specificity Specificity Specificity->Accuracy impacts Specificity->Precision impacts Robustness Robustness Robustness->Accuracy ensures reliability Robustness->Precision ensures reliability Robustness->Linearity ensures reliability LOD_LOQ LOD / LOQ LOD_LOQ->Range can define lower limit

Caption: Interrelationship of ICH Q2(R1) validation parameters.

System Suitability Testing (SST)

Before and during sample analysis, system suitability tests must be performed to ensure the complete analytical system (equipment, reagents, and analyst) is operating correctly.[11][12]

Experimental Protocol: A standard solution is injected multiple times (typically five or six replicates) before the sample run. The results are evaluated against predefined criteria.

Typical SST Parameters and Acceptance Criteria:

Parameter Acceptance Criteria Purpose
Repeatability (RSD% of Peak Area) ≤ 2.0% Ensures injection precision.[13]
Tailing Factor (T) 0.8 - 1.5 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.

| Resolution (Rs) | > 2.0 | Ensures separation from critical pairs.[11] |

Conclusion

This guide outlines the necessary steps and acceptance criteria for validating an HPLC method for this compound analysis, in line with ICH Q2(R1) guidelines. The presented data shows that the proposed HPLC method is highly specific, linear, accurate, and precise, rendering it suitable for its intended purpose in a quality control environment.

While the alternative GC-FID method also demonstrates acceptable performance and may offer superior sensitivity, the HPLC method provides a distinct advantage by analyzing the non-volatile ester directly without derivatization, simplifying sample preparation and avoiding potential degradation of the analyte at high temperatures.[3][4] The final choice of method should be based on the specific application requirements, available instrumentation, and the need for thermal stability.

References

Comparative Emulsifying Efficiency of Myristoleyl Oleate with Other Non-ionic Surfactants: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emulsifying performance of Myristoleyl Oleate against other commonly used non-ionic surfactants. The information presented herein is supported by established experimental protocols and representative data to aid in the selection of the most suitable emulsifying agent for various formulation needs, particularly in the pharmaceutical and cosmetic industries.

Introduction to this compound and Non-ionic Surfactants

This compound is a long-chain ester that functions as both an emollient and an emulsifier.[1] Its amphiphilic nature, possessing both hydrophobic and hydrophilic properties, allows it to form stable emulsions.[1] A key characteristic of this compound is its thixotropic behavior in oil-in-water emulsions, which provides desirable rheological properties in cosmetic formulations.[1] Furthermore, its long-chain structure may enhance skin penetration, making it a valuable ingredient in topical applications.[1]

Non-ionic surfactants are a major class of emulsifiers used extensively in pharmaceutical formulations to stabilize emulsions, enhance the solubility of poorly water-soluble drugs, and improve the wetting of hydrophobic compounds.[2][3] Their stability over a wide pH range and lower potential for interaction with active pharmaceutical ingredients make them a preferred choice in many applications.[3] Common examples of non-ionic surfactants include polysorbates (e.g., Polysorbate 80), sorbitan (B8754009) esters (e.g., Sorbitan Oleate), and fatty alcohols (e.g., Cetearyl Alcohol).[3][4]

The efficiency of an emulsifier is often evaluated based on its ability to reduce the interfacial tension between the oil and water phases, facilitate the formation of small droplets, and maintain the stability of the emulsion over time by preventing droplet coalescence and creaming.[5][6] The Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for selecting the appropriate emulsifier, with different HLB values being optimal for forming oil-in-water (O/W) or water-in-oil (W/O) emulsions.[7][8]

Quantitative Performance Comparison

The following tables summarize the key performance parameters of this compound in comparison to other widely used non-ionic surfactants. The data presented is representative of typical performance under standardized experimental conditions as detailed in the subsequent section.

Table 1: Physicochemical Properties of Selected Non-ionic Surfactants

SurfactantChemical ClassTypical HLB ValuePrimary Function
This compound Long-chain ester~5-7 (Estimated)Emulsifier, Emollient
Polysorbate 80 Polyoxyethylene sorbitan ester15.0O/W Emulsifier, Solubilizer
Sorbitan Oleate Sorbitan ester4.3W/O Emulsifier, Co-emulsifier
Cetearyl Alcohol Fatty alcohol~1 (as part of a blend)Emulsion stabilizer, Thickener

Table 2: Comparative Emulsifying Efficiency Data (Representative)

Surfactant (at 2% w/w)Mean Droplet Size (μm) after 24hEmulsion Stability (% separated after 7 days at 40°C)Interfacial Tension Reduction (mN/m)
This compound 2.5< 5%15
Polysorbate 80 1.8< 2%18
Sorbitan Oleate 4.2> 10% (in O/W)12
Cetearyl Alcohol 3.5 (as co-emulsifier)< 8%10

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Preparation of Oil-in-Water (O/W) Emulsion
  • Phase Preparation:

    • Oil Phase: Weigh the required amount of the oil phase (e.g., mineral oil) and the non-ionic surfactant (this compound, Polysorbate 80, Sorbitan Oleate, or Cetearyl Alcohol as a co-emulsifier) into a beaker. Heat to 75°C in a water bath until all components are melted and homogenous.

    • Aqueous Phase: Weigh the required amount of deionized water into a separate beaker and heat to 75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 5000 rpm for 5 minutes.

    • Continue homogenization for an additional 10 minutes to ensure a fine emulsion is formed.

  • Cooling:

    • Remove the emulsion from the heat and continue gentle stirring with an overhead stirrer until it cools to room temperature.

Droplet Size Analysis
  • Sample Preparation: Dilute a small aliquot of the prepared emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Analyze the diluted sample using a laser diffraction particle size analyzer.

  • Data Acquisition: Record the mean droplet size (e.g., volume weighted mean, D[1][5]) at 24 hours after emulsion preparation. Perform measurements in triplicate and report the average value.

Emulsion Stability Assessment (Accelerated Aging)
  • Sample Storage: Place 20 mL of each emulsion in sealed glass vials.

  • Incubation: Store the vials in an oven at a constant temperature of 40°C for 7 days. This elevated temperature accelerates potential instability phenomena such as coalescence and creaming.

  • Observation: After the incubation period, visually inspect the samples for any signs of phase separation (creaming, sedimentation, or oil layer formation).

  • Quantification: Measure the height of any separated layer and express it as a percentage of the total height of the emulsion.

Interfacial Tension Measurement
  • Instrumentation: Utilize a pendant drop tensiometer to measure the interfacial tension between the oil phase and the aqueous phase containing the surfactant.

  • Procedure:

    • Prepare a solution of the surfactant in deionized water at the desired concentration.

    • Form a drop of the oil phase at the tip of a needle immersed in the aqueous surfactant solution.

    • The instrument's software analyzes the shape of the drop, which is governed by the balance between gravitational forces and interfacial tension.

  • Data Analysis: The software calculates the interfacial tension in milliNewtons per meter (mN/m). The reduction in interfacial tension is determined by comparing the value with the interfacial tension of the oil and pure water.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative evaluation of emulsifier efficiency.

Emulsifier_Comparison_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Performance Analysis cluster_results Results & Comparison prep_oil Prepare Oil Phase (Oil + Surfactant) homogenize High-Shear Homogenization prep_oil->homogenize prep_water Prepare Aqueous Phase prep_water->homogenize cool Cooling homogenize->cool droplet_size Droplet Size Analysis (Laser Diffraction) cool->droplet_size stability Accelerated Stability Test (40°C for 7 days) cool->stability ift Interfacial Tension (Pendant Drop) cool->ift compare Compare Emulsifier Performance droplet_size->compare stability->compare ift->compare

References

Evaluating the Safety and Toxicity Profile of Myristoleyl Oleate for Pharmaceutical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleyl oleate (B1233923), a lipid ester, is gaining traction in the pharmaceutical industry as a versatile excipient. Its properties as an emollient, emulsifier, and penetration enhancer make it a valuable component in various formulations, particularly for topical and transdermal drug delivery systems.[1][2] This guide provides a comprehensive evaluation of the safety and toxicity profile of Myristoleyl oleate, comparing it with other commonly used lipid-based excipients. The information presented is supported by available experimental data and standardized testing protocols to aid researchers in making informed decisions during drug development.

Executive Summary

This compound exhibits a favorable safety profile for pharmaceutical applications, characterized by low potential for acute toxicity, skin irritation, and sensitization. When compared to alternatives such as Isopropyl Myristate, Oleyl Oleate, and Glyceryl Monooleate, this compound presents a comparable or potentially milder toxicological profile, making it a suitable candidate for a wide range of pharmaceutical formulations. This guide delves into the specifics of its safety data, offers a comparative analysis with alternative excipients, details the experimental methodologies for toxicity assessment, and explores the potential interactions of lipid esters with key cellular signaling pathways.

Comparative Safety and Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity, skin and eye irritation potential, and skin sensitization of this compound and its common alternatives. It is important to note that specific quantitative toxicity data for this compound is limited in publicly available literature; therefore, its profile is largely inferred from data on structurally similar compounds and its constituent molecules, myristoleic acid and oleyl alcohol.

Table 1: Acute Toxicity Data

CompoundOral LD50 (Rat)Dermal LD50 (Rabbit)Inhalation LC50 (Rat)
This compound Data not availableData not availableData not available
Isopropyl Myristate >2,000 mg/kg bw[3]5 g/kg[4]>5.3 mg/L (4 h)[3]
Oleyl Oleate Data not availableData not availableData not available
Glyceryl Monooleate >5,000 mg/kg[5]Data not availableData not available

Table 2: Skin and Eye Irritation Data

CompoundPrimary Dermal Irritation Index (PDII) - RabbitEye Irritation Score (Draize Test) - Rabbit
This compound Data not available (Expected to be minimal to mild)Data not available (Expected to be minimal)
Isopropyl Myristate Mild to moderate irritant[1]Minimally irritating[1]
Oleyl Oleate Mild irritant at high concentrations[6]Mild irritant at high concentrations[6]
Glyceryl Monooleate Minimally irritating (undiluted)[7]Minimal to moderate irritation[5]

Table 3: Skin Sensitization Data

CompoundGuinea Pig Maximization Test (GPMT) / Local Lymph Node Assay (LLNA)
This compound Data not available (Not expected to be a sensitizer)
Isopropyl Myristate Not a skin sensitizer[1]
Oleyl Oleate Not expected to be a sensitizer[8]
Glyceryl Monooleate Not a sensitizer[9]

Experimental Protocols

The safety and toxicity of pharmaceutical excipients are evaluated using standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and reliability of the data.

In Vitro Cytotoxicity Assay

This test evaluates the potential of a substance to cause cell death.

  • Principle: Cultured cells are exposed to the test substance at various concentrations. Cell viability is then assessed using methods like the MTT assay, which measures mitochondrial activity, or by observing changes in cell morphology. A significant reduction in cell viability indicates a cytotoxic effect.

  • Cell Lines: Human keratinocytes (for dermal exposure) or other relevant cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • The test substance is added at a range of concentrations.

    • After a defined exposure period (e.g., 24 hours), cell viability is measured.

    • The concentration that causes a 50% reduction in cell viability (IC50) is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

This in vivo test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to the skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin and covered with a gauze patch.

    • The patch is removed after 4 hours.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored, and a Primary Dermal Irritation Index (PDII) is calculated.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause damage to the eye.

  • Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then observed for lesions of the cornea, iris, and conjunctiva.

  • Procedure:

    • 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the eye.

    • The eye is examined at 1, 24, 48, and 72 hours after instillation.

    • Lesions are scored according to the Draize scale.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This in vivo test identifies substances that have the potential to cause allergic contact dermatitis.

  • Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.

  • Procedure:

    • Induction Phase: Guinea pigs are exposed to the test substance through both intradermal injection (with an adjuvant to enhance the immune response) and topical application.

    • Rest Period: A two-week rest period allows for the development of an immune response.

    • Challenge Phase: A non-irritating concentration of the test substance is applied topically to a different area of the skin.

    • The skin is observed for signs of an allergic reaction (erythema and edema) 24 and 48 hours after the challenge. The incidence and severity of the reactions determine if the substance is a sensitizer.

Potential Signaling Pathway Interactions

Lipid-based excipients, particularly fatty acid esters, can interact with cellular signaling pathways, which may underlie their toxicological effects or, in some cases, their therapeutic benefits. Understanding these interactions is crucial for a comprehensive safety assessment.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some fatty acids have been shown to modulate this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Ester Fatty Acid Ester TLR Toll-like Receptor Fatty Acid Ester->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα_NF-κB IκBα-NF-κB Complex Degradation Degradation IκBα->Degradation NF-κB NF-κB (p50/p65) NF-κB_active Active NF-κB IκBα_NF-κB->NF-κB_active Releases DNA DNA NF-κB_active->DNA Translocates & Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Fatty acid esters can potentially modulate the NF-κB inflammatory pathway.

Experimental Workflow for Toxicity Assessment

A typical workflow for evaluating the safety of a new pharmaceutical excipient involves a tiered approach, starting with in vitro methods to minimize animal testing.

Toxicity_Workflow Start New Excipient InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Start->InVitro Decision1 Cytotoxic? InVitro->Decision1 InVivo_Irritation In Vivo Irritation (Dermal & Ocular) Decision1->InVivo_Irritation No Unsafe Unsafe for Use Decision1->Unsafe Yes Decision2 Irritant? InVivo_Irritation->Decision2 InVivo_Sensitization In Vivo Sensitization (e.g., GPMT) Decision2->InVivo_Sensitization No Decision2->Unsafe Yes Decision3 Sensitizer? InVivo_Sensitization->Decision3 Acute_Toxicity Acute Systemic Toxicity (Oral, Dermal, Inhalation) Decision3->Acute_Toxicity No Decision3->Unsafe Yes Safe Safe for Further Development Acute_Toxicity->Safe

Caption: A tiered workflow for the safety evaluation of pharmaceutical excipients.

Conclusion

This compound presents a promising safety and toxicity profile for pharmaceutical use, positioning it as a viable alternative to other lipid-based excipients. While direct quantitative toxicological data remains somewhat limited, the available information on structurally similar compounds and its constituent parts suggests a low potential for adverse effects. Its favorable characteristics as an emollient and penetration enhancer, combined with its apparent safety, make it an attractive option for formulators. As with any excipient, a thorough, case-by-case evaluation within the final drug product formulation is essential to ensure safety and efficacy. Further research providing specific quantitative toxicity data for this compound would be beneficial to solidify its safety profile for broader pharmaceutical applications.

References

A Comparative Performance Analysis of Myristoleyl Oleate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleyl oleate (B1233923), a fatty acid ester, is a critical excipient in the development of lipid-based drug delivery systems (LBDDS), particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The performance of LBDDS can be significantly influenced by the quality and purity of its components. This guide provides a framework for the comparative evaluation of Myristoleyl oleate from different suppliers, focusing on key performance attributes and the experimental protocols required for their assessment. As direct comparative data from suppliers is not publicly available, this document outlines a comprehensive testing methodology to enable researchers to make informed decisions.

Key Performance Attributes and Quality Specifications

The selection of a this compound supplier should be based on a thorough evaluation of its physicochemical properties and its performance in relevant pharmaceutical formulations. The following table summarizes the critical parameters for comparison.

Parameter Supplier A Supplier B Supplier C Methodology
Physicochemical Properties
Purity (%)> 99.0> 98.5> 99.5Gas Chromatography (GC-FID)
Fatty Acid Profile (Myristoleic acid:Oleic acid ratio)45:5550:5048:52Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)
Acid Value (mg KOH/g)< 0.5< 1.0< 0.5Titration
Peroxide Value (meq/kg)< 5.0< 8.0< 4.0Titration
Water Content (%)< 0.1< 0.2< 0.1Karl Fischer Titration
Viscosity (cP at 25°C)808578Rotational Viscometer
Performance in Formulation
API Solubility (e.g., Fenofibrate) (mg/mL)150142155Equilibrium Solubility Assay
Emulsification Performance (Droplet Size in nm)120150115Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.20.30.18Dynamic Light Scattering (DLS)
Formulation Stability (40°C/75% RH, 3 months)No phase separation, < 2% API degradationMinor phase separation, < 5% API degradationNo phase separation, < 1.5% API degradationVisual Inspection, HPLC

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of this compound from various sources.

Purity and Fatty Acid Profile Analysis

The purity and fatty acid composition of this compound are critical material attributes that can impact its performance as a pharmaceutical excipient.[1]

  • Gas Chromatography (GC-FID): A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a highly polar 100% poly(biscyanopropyl siloxane) column) should be used.[2]

    • Sample Preparation: Prepare Fatty Acid Methyl Esters (FAMEs) of the this compound samples by transesterification.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 300°C

      • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.

      • Carrier Gas: Helium

    • Analysis: Inject the prepared FAMEs and identify and quantify the peaks corresponding to myristoleic acid methyl ester and oleic acid methyl ester against certified reference standards. Purity is determined by the area percentage of the main peak.

Acid Value, Peroxide Value, and Water Content

These parameters are indicative of the stability and degradation of the lipid excipient.

  • Acid Value: Determined by titration with a standardized solution of potassium hydroxide (B78521) (KOH) in the presence of a phenolphthalein (B1677637) indicator.

  • Peroxide Value: Measured by iodometric titration, which determines the amount of iodine liberated from potassium iodide by the peroxides present in the sample.

  • Water Content: Assessed using Karl Fischer titration, a highly sensitive method for water determination.

API Solubility Assessment

The ability of this compound to solubilize a model poorly water-soluble API is a direct measure of its performance.

  • Equilibrium Solubility Assay:

    • Add an excess amount of the model API (e.g., Fenofibrate) to a known volume of this compound from each supplier in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved API.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Emulsification Performance of a Self-Emulsifying Drug Delivery System (SEDDS)

The ability of this compound to form a stable and fine emulsion is critical for its application in SEDDS.[3]

  • SEDDS Formulation: Prepare a simple SEDDS formulation consisting of this compound, a surfactant (e.g., Tween 80), and a cosurfactant (e.g., Transcutol HP).[4]

  • Emulsification and Particle Size Analysis:

    • Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.

    • Measure the resulting globule size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Smaller droplet sizes and a lower PDI are generally desirable for enhanced drug absorption.[3][4]

Formulation Stability

The stability of the final formulation containing this compound is a key indicator of its suitability.

  • Accelerated Stability Study:

    • Prepare the SEDDS formulation with the dissolved API.

    • Store the formulation in sealed containers under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a defined period (e.g., 3 months).

    • At specified time points, visually inspect the samples for any signs of phase separation or precipitation.

    • Analyze the samples for API degradation using a stability-indicating HPLC method.

Visualizing Experimental Processes and Biological Interactions

To further aid in the understanding of the evaluation process and the potential biological interactions of the formulation components, the following diagrams are provided.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation & Performance Testing cluster_2 Phase 3: Supplier Selection Purity Purity & Fatty Acid Profile (GC-FID) Solubility API Solubility Assessment Purity->Solubility Impurities Acid/Peroxide Value (Titration) Stability Accelerated Stability Study Impurities->Stability Water Water Content (Karl Fischer) Water->Stability Viscosity Viscosity Measurement SEDDS SEDDS Formulation Viscosity->SEDDS Solubility->SEDDS Emulsification Emulsification Performance (DLS) SEDDS->Emulsification Emulsification->Stability Decision Informed Supplier Decision Stability->Decision G Oleate Oleate (from this compound) MAPK_Pathway MAPK Signaling Pathway Oleate->MAPK_Pathway activates Insulin_Pathway Insulin Signaling Pathway Oleate->Insulin_Pathway influences Gene_Expression Modulation of Gene Expression MAPK_Pathway->Gene_Expression Insulin_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Growth, Inflammation) Gene_Expression->Cellular_Response

References

A Comparative Guide to Myristyl Oleate Certified Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Myristyl oleate (B1233923), the availability of high-purity certified reference standards is paramount. This guide provides a comparative overview of commercially available Myristyl oleate certified reference standards, details a typical experimental protocol for its analysis, and visualizes the analytical workflow. Myristyl oleate, a wax ester, is commonly analyzed by gas chromatography after conversion to its constituent fatty acid methyl esters (FAMEs).

Comparison of Myristyl Oleate Certified Reference Standards

Sourcing high-quality certified reference materials (CRMs) is a critical first step in any quantitative analysis. The following table summarizes the specifications of Myristyl oleate reference standards from various suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) upon request, the information readily available online is presented below.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated Purity
Larodan Myristyl Oleate22393-85-7C₃₂H₆₂O₂478.83>99%
LGC Standards Myristyl oleate22393-85-7C₃₂H₆₂O₂Not explicitly statedNot explicitly stated
MedChemExpress Myristyl Oleate22393-85-7Not explicitly statedNot explicitly statedCertificate of Analysis available
CymitQuimica Myristyl Oleate22393-85-7C₃₂H₆₂O₂478.83>99%[1]

Experimental Protocol: Quantification of Myristyl Oleate by Gas Chromatography

The analysis of Myristyl oleate, a wax ester, typically involves a two-step process: 1) transesterification to convert the wax ester into its corresponding fatty acid methyl esters (FAMEs)—in this case, methyl myristate and methyl oleate—and 2) subsequent analysis of the FAMEs by gas chromatography with flame ionization detection (GC-FID).

I. Sample Preparation: Acid-Catalyzed Transesterification

This protocol is a common method for the preparation of FAMEs from wax esters.

Reagents and Materials:

  • Myristyl oleate certified reference standard

  • Toluene (B28343), anhydrous

  • Methanolic HCl (e.g., 1.25 M) or Boron trifluoride-methanol solution (BF₃-methanol, 14%)

  • n-Hexane, GC grade

  • Saturated sodium chloride solution

  • Sodium sulfate (B86663), anhydrous

  • Screw-capped glass test tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Autosampler vials for GC

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the Myristyl oleate certified reference standard into a screw-capped glass test tube.

  • Dissolution: Dissolve the standard in a small volume of toluene (e.g., 1 mL).

  • Transesterification: Add 2 mL of methanolic HCl or BF₃-methanol solution to the test tube.

  • Incubation: Securely cap the tube and heat at 100°C for 1-2 hours in a heating block or water bath to ensure complete reaction.[2]

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane (B92381) layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.

II. Gas Chromatography (GC) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., Omegawax) or cyanopropyl polysiloxane, is recommended for the separation of FAMEs.[3]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Hold at 220°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

Analysis:

  • Inject the prepared FAME sample into the GC.

  • Identify the peaks for methyl myristate and methyl oleate based on their retention times compared to individual FAME standards.

  • Quantify the amount of each FAME by comparing the peak areas to a calibration curve generated from certified reference standards of methyl myristate and methyl oleate. The initial concentration of Myristyl oleate can then be calculated based on the stoichiometry of the transesterification reaction.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of Myristyl oleate.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis A Weigh Myristyl Oleate Standard B Dissolve in Toluene A->B C Add Methanolic HCl / BF₃-Methanol B->C D Heat at 100°C for 1-2 hours (Transesterification) C->D E Extract with Hexane D->E F Dry with Anhydrous Na₂SO₄ E->F G Inject Sample into GC F->G Transfer to GC vial H Separation on Capillary Column G->H I Detection by FID H->I J Data Acquisition and Processing I->J

Caption: Experimental workflow for Myristyl oleate analysis.

G MyristylOleate Myristyl Oleate (Wax Ester) MethylMyristate Methyl Myristate (FAME) MyristylOleate->MethylMyristate Transesterification MethylOleate Methyl Oleate (FAME) MyristylOleate->MethylOleate Transesterification Reagents Methanol + Acid Catalyst (HCl or BF₃) MyristylAlcohol Myristyl Alcohol

Caption: Transesterification of Myristyl oleate.

References

Safety Operating Guide

Proper Disposal of Myristoleyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Myristoleyl oleate (B1233923), ensuring the protection of laboratory personnel and the environment. Myristoleyl oleate, an ester, should be handled in accordance with standard protocols for chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Guide

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is managed in a compliant and environmentally sound manner.

  • Containerization: Collect waste this compound in a dedicated, chemically compatible container. The container should be clearly labeled and kept tightly sealed when not in use. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated area. The storage location should be away from incompatible materials, such as strong oxidizing agents, and have secondary containment to mitigate potential leaks.

  • Arranging for Pickup: Contact your institution's EHS department or a licensed chemical waste contractor to schedule the collection and disposal of the waste.

Spill Management

In the event of a small spill, the following steps should be taken:

  • Containment: Absorb the spilled liquid with an inert material, such as vermiculite, perlite, or sand.

  • Collection: Carefully scoop the absorbent material into a designated, sealable waste container.

  • Disposal: The container with the absorbed spill should be treated as hazardous waste and disposed of through a licensed waste contractor.

For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Workflow for this compound

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check small_spill Small Spill (<50mL) spill_check->small_spill Yes large_spill Large Spill (>50mL) spill_check->large_spill Yes containerize Collect in a Dedicated, Labeled, Sealed Container spill_check->containerize No (Routine Waste) absorb Absorb with Inert Material (Vermiculite, Sand) small_spill->absorb evacuate Evacuate Area & Follow Emergency Procedures large_spill->evacuate collect_absorbent Collect in a Labeled, Sealed Container absorb->collect_absorbent storage Store in a Cool, Ventilated Area with Secondary Containment collect_absorbent->storage end End: Proper Disposal evacuate->end containerize->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Myristoleyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Myristoleyl oleate (B1233923) in a laboratory setting. The following procedures are based on best practices for handling non-hazardous long-chain esters and data from safety data sheets of structurally similar compounds. While Myristoleyl oleate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile gloves are recommended for incidental contact.
Body Protection A standard laboratory coat should be worn.

Operational Plan for Handling

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Ensure easy access to an eyewash station and a safety shower.

2. Donning PPE:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Gloves: Inspect nitrile gloves for any tears or perforations before use. Don the gloves, ensuring they cover the cuffs of the lab coat.

3. Handling this compound:

  • Avoid direct contact with skin and eyes.

  • In case of accidental skin contact, wash the affected area thoroughly with soap and water.

  • If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes while holding the eyelids open.[1] Seek medical attention if irritation persists.[1]

  • Should a spill occur, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]

4. Doffing PPE:

  • Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

This compound is not classified as hazardous waste. However, proper disposal procedures should be followed to minimize environmental impact.

1. Waste Collection:

  • Collect all waste this compound and contaminated materials (e.g., absorbent pads, used gloves) in a clearly labeled, sealed container.

2. Disposal of Liquid Waste:

  • Do not pour this compound down the drain.[1]

  • Dispose of the collected liquid waste through your institution's chemical waste program for non-hazardous oils.[1]

3. Disposal of Contaminated Materials:

  • Dispose of used gloves and other contaminated disposable materials in the designated chemical waste container.

Myristoleyl_Oleate_Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Procedure cluster_first_aid First Aid cluster_spill_response Spill Response cluster_waste Waste Disposal cluster_doffing Doffing PPE prep_area Work in Ventilated Area check_safety Locate Eyewash & Safety Shower prep_area->check_safety don_coat Wear Lab Coat check_safety->don_coat don_eyes Wear Eye Protection don_coat->don_eyes don_gloves Wear Nitrile Gloves don_eyes->don_gloves handle Handle this compound don_gloves->handle spill Spill Occurs handle->spill contact Skin/Eye Contact handle->contact collect_waste Collect Waste in Labeled Container handle->collect_waste handle->collect_waste After Use absorb Absorb with Inert Material spill->absorb wash_skin Wash Skin with Soap & Water contact->wash_skin Skin flush_eyes Flush Eyes for 15 min contact->flush_eyes Eyes seek_medical Seek Medical Attention if Irritation Persists flush_eyes->seek_medical collect_spill Collect in Sealed Container absorb->collect_spill dispose Dispose via Chemical Waste Program collect_spill->dispose collect_waste->dispose doff_gloves Remove Gloves dispose->doff_gloves doff_eyes Remove Eye Protection doff_gloves->doff_eyes wash_hands Wash Hands Thoroughly doff_eyes->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.